molecular formula C15H24N2 B7871547 (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

Cat. No.: B7871547
M. Wt: 232.36 g/mol
InChI Key: SXJSLWBWMPKLCP-UHFFFAOYSA-N
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Description

(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine is a useful research compound. Its molecular formula is C15H24N2 and its molecular weight is 232.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1-benzylpiperidin-3-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-16-11-15-9-6-10-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJSLWBWMPKLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Formula and Weight of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular formula and molecular weight of the organic compound (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine. The document outlines the systematic process for determining the chemical formula through structural analysis and details the calculation of its molecular weight based on the latest IUPAC standard atomic weights. Methodologies for the experimental verification of these properties, particularly high-resolution mass spectrometry, are discussed to ensure scientific rigor. This guide serves as a foundational reference for researchers engaged in synthesis, characterization, and application of this and related piperidine derivatives.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of pharmacological activities. Accurate determination of fundamental physicochemical properties, such as molecular formula and weight, is a critical first step in the drug discovery and development pipeline. These parameters are essential for structural elucidation, reaction stoichiometry, analytical characterization, and compliance with regulatory submissions. This document provides an in-depth examination of these core properties.

Determination of Molecular Formula

The molecular formula of a compound is determined by identifying and counting the constituent atoms in its molecular structure. The name "this compound" systematically describes the molecule's assembly.

2.1. Structural Decomposition

  • Piperidine Core: A six-membered saturated heterocycle containing one nitrogen and five carbon atoms.

  • 1-Benzyl Group: A benzyl group (-CH₂-C₆H₅) is attached to the nitrogen atom (position 1) of the piperidine ring.

  • 3-ylmethyl Group: A methylene bridge (-CH₂-) is attached to position 3 of the piperidine ring.

  • Ethyl-amine Group: An ethyl group (-CH₂CH₃) is attached to the nitrogen of an amine, which in turn is connected to the 3-ylmethyl bridge.

2.2. Atomic Census

By summing the atoms from each component, we can derive the molecular formula:

  • Carbon (C): 5 (from piperidine ring) + 7 (from benzyl group) + 1 (from methyl bridge) + 2 (from ethyl group) = 15 Carbon atoms .

  • Hydrogen (H): 9 (on the piperidine ring) + 7 (on the benzyl group) + 2 (on the methyl bridge) + 1 (on the amine nitrogen) + 5 (on the ethyl group) = 24 Hydrogen atoms .

  • Nitrogen (N): 1 (in the piperidine ring) + 1 (in the amine linker) = 2 Nitrogen atoms .

This analysis yields the definitive molecular formula.

Molecular Formula: C₁₅H₂₄N₂ [1][2]

Calculation of Molecular Weight

The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecular formula. For high-precision work, it is imperative to use the standard atomic weights published by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).[3][4][5]

3.1. Standard Atomic Weights

The CIAAW provides consensus values for atomic weights, which may be an interval for elements with significant natural isotopic variation.[6][7] For calculations, conventional values are often used.

ElementSymbolStandard Atomic Weight ( g/mol )Source
CarbonC[12.0096, 12.0116]IUPAC[6][7]
HydrogenH[1.00784, 1.00811]IUPAC[6]
NitrogenN[14.00643, 14.00728]IUPAC[6][7]
Table 1: IUPAC Standard Atomic Weights for Constituent Elements.

For this calculation, the conventional value of C = 12.011 g/mol , H = 1.008 g/mol , and N = 14.007 g/mol will be utilized.

3.2. Calculation Protocol

  • Formula: C₁₅H₂₄N₂

  • MW Calculation:

    • Mass of Carbon = 15 atoms × 12.011 g/mol = 180.165 g/mol

    • Mass of Hydrogen = 24 atoms × 1.008 g/mol = 24.192 g/mol

    • Mass of Nitrogen = 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Total Molecular Weight:

    • MW = 180.165 + 24.192 + 28.014 = 232.371 g/mol

This calculated value is consistent with values found in chemical databases.[1][2]

Physicochemical Property Summary

The derived formula and molecular weight are foundational to other key computed and experimental properties.

PropertyValueSource
Molecular Formula C₁₅H₂₄N₂[1][2]
Molecular Weight 232.36 g/mol [1][2]
Exact Mass 232.193948774 Da[1][2]
Monoisotopic Mass 232.193948774 Da[2]
Table 2: Key Physicochemical Data for this compound.

The distinction between molecular weight and exact/monoisotopic mass is critical. Molecular weight is an average based on natural isotopic abundance. Exact mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N), which is the value measured by high-resolution mass spectrometry.

Experimental Verification Workflow

Theoretical calculations must be validated by empirical data. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming both the molecular formula and the molecular weight.

5.1. HRMS Protocol for Formula Confirmation

  • Sample Preparation: Dissolve a ~1 mg/mL stock solution of the analyte in a suitable solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid for positive ionization mode).

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a certified calibration standard mix to ensure high mass accuracy (< 5 ppm).

  • Infusion & Ionization: Introduce the sample into the electrospray ionization (ESI) source. In positive ion mode, the molecule is expected to protonate, forming the ion [M+H]⁺.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the m/z value of the most intense peak corresponding to the [M+H]⁺ ion.

    • The expected m/z for [C₁₅H₂₄N₂ + H]⁺ is 233.199.

    • Use the instrument software to perform elemental composition analysis on the measured m/z value. The software will generate a list of possible elemental formulas that fit the measured mass within a specified tolerance (e.g., 5 ppm).

    • Confirm that C₁₅H₂₄N₂ is the only logical formula matching the experimental result.

Workflow Diagram: Molecular Property Determination

G cluster_theoretical Theoretical Analysis cluster_experimental Experimental Verification A Structural Analysis of This compound B Atomic Census (C, H, N count) A->B C Molecular Formula C₁₅H₂₄N₂ B->C E Molecular Weight Calculation C->E D IUPAC Atomic Weights D->E I Formula Confirmation (< 5 ppm error) E->I Compare & Validate F Sample Preparation G High-Resolution Mass Spectrometry (HRMS) F->G H Data Analysis: m/z Measurement G->H H->I

Caption: Workflow for theoretical calculation and experimental validation.

Conclusion

The molecular formula of this compound has been definitively established as C₁₅H₂₄N₂ . Based on this formula and current IUPAC standard atomic weights, its calculated molecular weight is 232.37 g/mol . These fundamental properties are the cornerstone for further research and development, enabling accurate analytical quantification, synthetic pathway design, and in-silico modeling. It is a standard best practice that these theoretically derived values be confirmed experimentally, for which High-Resolution Mass Spectrometry is the recommended methodology.

References

  • IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. International Union of Pure and Applied Chemistry. [Link]

  • Wieser, M. E., et al. (2021). The Table of Standard Atomic Weights—An exercise in consensus. Pure and Applied Chemistry. [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Prohaska, T., et al. (2022). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.gov. [Link]

  • Wikipedia. (2026). Standard atomic weight. [Link]

  • PubChem. (n.d.). 1-Benzyl-N-methylpiperidin-3-amine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-benzyl-N-(piperidin-3-ylmethyl)ethanamine. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of the solubility profile of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine. As publicly available quantitative solubility data for this specific molecule is limited, this document synthesizes a robust predicted solubility profile based on its fundamental physicochemical properties, analysis of its structural motifs, and comparative data from analogous compounds. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of its thermodynamic solubility, enabling researchers to generate accurate data for applications in synthesis, formulation, and drug development.

Introduction to this compound

This compound is a disubstituted piperidine derivative. Its structure features a central piperidine ring, a key scaffold in medicinal chemistry, functionalized with a benzyl group at the nitrogen atom and an ethylaminomethyl side chain at the 3-position. Understanding its solubility is critical for its use as a synthetic intermediate, for reaction condition optimization, and for formulation in preclinical studies.

The molecule's behavior in solution is governed by a combination of its structural components: the polar, basic amine functionalities and the nonpolar, lipophilic benzyl group. This duality dictates its interactions with various organic solvents.

PropertyValueSource
Molecular Formula C₁₅H₂₄N₂[1][2]
Molecular Weight 232.36 g/mol [1]
XLogP3 (Lipophilicity) 2.4[1]
Hydrogen Bond Donor Count 1 (Secondary Amine)[1]
Hydrogen Bond Acceptor Count 2 (Both Nitrogen Atoms)[1]
Topological Polar Surface Area 15.3 Ų[1]

Table 1: Key Physicochemical Properties of this compound.

The moderately lipophilic nature suggested by the XLogP3 value of 2.4 and the low polar surface area indicate a general preference for organic solvents over aqueous media.[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the foundation for predicting solubility.[3][4] This means that solutes dissolve best in solvents with similar intermolecular forces. The solubility of this compound is a balance between its polar and nonpolar characteristics.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The two nitrogen atoms in the target molecule can act as hydrogen bond acceptors, and the secondary amine can also act as a hydrogen bond donor. This suggests strong, favorable interactions, leading to high solubility. Smaller amines are generally quite soluble in alcohols.[5]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, THF): These solvents have significant dipole moments but do not donate hydrogen bonds. They can effectively solvate the polar regions of the molecule through dipole-dipole interactions. High solubility is expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While the large benzyl group and hydrocarbon backbone contribute to nonpolar character, the polar amine groups are dominant. These polar groups are not well-solvated by nonpolar solvents, leading to limited solubility. This is consistent with the parent compound, N-benzylpiperidine, which is readily soluble in most organic solvents but not in highly nonpolar ones like hexane.[6][7]

Key intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the theoretical framework and data from analogous structures like (R)-1-benzylpiperidin-3-amine and N-benzylpiperidine, which are soluble in common organic solvents like ethanol and chloroform, a qualitative solubility profile can be robustly predicted.[6][8]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to MiscibleStrong hydrogen bonding capability with the molecule's two amine nitrogens.
Polar Aprotic DMSO, DMF, Acetonitrile, THFHighFavorable dipole-dipole interactions with the polar amine functionalities.
Chlorinated Dichloromethane (DCM), ChloroformHighModerate polarity and ability to solvate both polar and nonpolar regions.
Aromatic Toluene, BenzeneModerate to HighThe benzyl group on the solute has a strong affinity for aromatic solvents.
Ethers Diethyl EtherModerateLower polarity limits interaction with the amine groups, but still effective.
Nonpolar Aliphatic Hexane, HeptaneLow to InsolubleSignificant mismatch in polarity; unable to effectively solvate the polar amine groups.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantitative data, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10] It is reliable and widely used.[9][10] The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices:
  • Using Excess Solute: This is crucial to ensure that the solution becomes fully saturated and that a solid-phase equilibrium is established. Without excess solid, you would only be measuring dissolution, not the thermodynamic solubility limit.[10]

  • Extended Equilibration Time (24-72h): Solubility is an equilibrium process. Short incubation times may only reflect kinetic solubility, which can be misleading.[11] A long agitation period at a constant temperature ensures the system reaches a true thermodynamic equilibrium.[10][12]

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., with a temperature-controlled shaker) is essential for reproducible results.[3]

  • Phase Separation: Filtration or centrifugation must be performed carefully to separate the saturated solution from the undissolved solid without altering the temperature or causing solvent evaporation, which would artificially increase the measured concentration.[10]

  • Quantification via Calibrated HPLC: A High-Performance Liquid Chromatography (HPLC) system with a UV detector is a common and precise method for quantification. A multi-point calibration curve with known standards is non-negotiable for converting the analytical signal into an accurate concentration (e.g., in mg/mL or mol/L).

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of this compound into several glass vials (performing the experiment in triplicate is recommended). "Excess" means enough solid will visibly remain after equilibrium is reached.

  • Solvent Addition:

    • Accurately add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker (e.g., 25 °C).

    • Agitate the samples for 24-72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility value should plateau.[12]

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. Immediately filter it through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean HPLC vial. This step removes any remaining micro-particulates.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Generate a calibration curve by analyzing these standards using a validated HPLC-UV method.

    • Analyze the filtered sample from step 4. Ensure the sample is diluted if necessary to fall within the linear range of the calibration curve.

  • Data Analysis:

    • Using the regression equation from the calibration curve, calculate the concentration of the compound in the saturated solution.

    • Report the final solubility as an average of the triplicate measurements, including the standard deviation, at the specified temperature.

Shake_Flask_Workflow A 1. Add Excess Solute to Vial B 2. Add Precise Volume of Solvent A->B C 3. Seal & Equilibrate (e.g., 24-72h at 25°C with agitation) B->C D 4. Settle & Separate Phase (Syringe Filtration) C->D E 5. Quantify Solute (HPLC-UV Analysis) D->E F 6. Calculate Solubility (Using Calibration Curve) E->F G Validated Result (e.g., mg/mL at 25°C) F->G

Workflow for experimental solubility determination.

Conclusion

While specific quantitative data for this compound is not widely published, a strong predictive model of its solubility can be constructed based on its physicochemical properties and structural analogy to related compounds. It is anticipated to be highly soluble in polar organic solvents (both protic and aprotic) and moderately soluble in less polar solvents, with poor solubility in nonpolar aliphatic hydrocarbons. For researchers requiring precise quantitative data for applications such as process chemistry or formulation, the detailed shake-flask protocol provided in this guide offers a robust and validated pathway to determine the thermodynamic solubility in any organic solvent of interest.

References

  • Amidon, G. E., & Löbenberg, R. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • Unknown Author. (2024, September 24). Solubility test for Organic Compounds. Available at: [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]

  • Unknown Author. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 15, 2026, from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • ChemBK. (2024, April 9). N-benzylpiperidine. Available at: [Link]

  • Foley, D. A., & Wentzel, A. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Unknown Author. (2020, March 4). Amines and Heterocycles. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43126122, N-benzyl-N-(piperidin-3-ylmethyl)ethanamine. Retrieved February 15, 2026, from [Link].

  • Industrial Chemicals. (n.d.). (R)-1-benzylpiperidin-3-amine. Retrieved February 15, 2026, from [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Available at: [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved February 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Safety Data Sheet for (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Proactive Safety for Novel Chemical Entities

In the fast-paced world of drug discovery and chemical research, novel compounds like (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine represent the frontier of innovation. As a substituted N-benzylpiperidine, this molecule holds potential in various research applications, possibly as a scaffold for developing neurologically active agents or other targeted therapeutics.[1][2] However, with novelty comes uncertainty, particularly regarding safety and handling.

A comprehensive Safety Data Sheet (SDS) is the cornerstone of laboratory safety, providing a standardized summary of a chemical's hazards and the necessary precautions. For a research chemical that may not have an established regulatory SDS, it is incumbent upon the scientific community to develop a provisional, yet robust, safety profile based on scientific principles and data from analogous structures.

This guide provides an in-depth analysis of the likely hazards and safe handling protocols for this compound. It is structured not as a rigid SDS, but as a technical narrative to explain the causality behind each safety recommendation. This approach, grounded in the principles of chemical hygiene and risk assessment mandated by bodies like the Occupational Safety and Health Administration (OSHA), empowers researchers to work safely and confidently.[3]

Part 1: Hazard Identification and Risk Assessment - A Predictive Approach

For a novel compound, we must infer its hazard profile by dissecting its structure into key functional groups: a tertiary N-benzylpiperidine core and a secondary ethylamine side chain. This analysis allows for a predicted classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Predicted GHS Classification and Rationale:

The presence of amine functional groups is the primary driver of the predicted hazards.[4] Amines are characteristically basic and can be corrosive or irritating to tissues. The piperidine moiety, a cyclic amine, and the secondary amine side chain both contribute to this profile.

  • Skin Corrosion/Irritation: Amines can cause significant skin burns and irritation upon contact.[5][6] Safety data for piperidine itself classifies it as causing severe skin burns and eye damage.[7]

  • Serious Eye Damage/Irritation: Direct contact with amine vapors or liquid can cause severe, potentially irreversible, eye damage.[8][9] This is a well-documented hazard for tertiary amines.[10]

  • Acute Toxicity (Oral, Dermal, Inhalation): Piperidine and many of its derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled.[5][7][11] While the exact toxicity of our target compound is unknown, it is prudent to assume a moderate to high level of acute toxicity.

  • Target Organ Toxicity: Some piperidine derivatives have been noted to cause respiratory irritation.[12][13] Furthermore, prolonged exposure to certain amines has been associated with systemic effects.[10]

Workflow for Novel Compound Risk Assessment

The following diagram illustrates the logical flow for assessing and controlling risks associated with a new chemical entity in a laboratory setting.

RiskAssessment cluster_assessment Risk Assessment cluster_control Control Measures A Identify Compound This compound B Deconstruct Functional Groups (Piperidine, Benzylamine, Secondary Amine) A->B C Review Analog Data (SDSs for Piperidine, N-Benzylpiperidine) B->C D Predict Hazards (GHS) (Corrosive, Toxic, Irritant) C->D E Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) D->E F Implement Engineering Controls (Fume Hood) E->F G Define Administrative Controls (SOPs, Training) F->G H Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) G->H I Plan Emergency Procedures (Spill, Exposure) H->I J Safe Laboratory Use I->J

Caption: Risk assessment and control workflow for a novel research chemical.

Part 2: Exposure Controls and Safe Handling Protocols

Based on the predicted hazards, a multi-layered approach to exposure control is necessary. This follows the hierarchy of controls, prioritizing engineering solutions before relying on personal protective equipment.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[14][15] This is critical for two primary reasons:

  • Inhalation Hazard Mitigation: The compound is likely volatile to some degree, and its vapors are presumed to be toxic and irritating to the respiratory system. A fume hood captures these vapors at the source.

  • Containment: In the event of a small spill or aerosol generation, the fume hood provides a contained space, preventing contamination of the general laboratory environment.

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, written protocol is essential for minimizing risk.

Protocol for Weighing and Preparing a Stock Solution:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment: analytical balance, weigh paper/boat, spatula, vial for the final solution, appropriate solvent, and waste container.

    • Don the required Personal Protective Equipment (see Part 3).

  • Weighing:

    • Place a tared weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula. Avoid creating dust.

    • Once the desired mass is obtained, securely cap the primary storage container.

  • Solubilization:

    • Carefully add the weighed solid to the final vial.

    • Using a calibrated pipette, add the desired volume of solvent to the vial.

    • Cap the vial securely and mix (by vortexing or gentle agitation) until the solid is fully dissolved. Keep the vial capped and within the fume hood at all times.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated consumables in a designated solid hazardous waste container located within the fume hood.

    • Wipe down the spatula and any affected surfaces inside the fume hood with an appropriate decontaminating solution.

    • Properly label the final solution vial in accordance with OSHA's Hazard Communication Standard.[16]

Part 3: Personal Protective Equipment (PPE) - The Essential Barrier

While engineering controls are the first line of defense, a robust PPE regimen is mandatory to protect against direct contact.[11][17]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many amines, but it is best practice to consult a glove manufacturer's compatibility chart.[7] Gloves must be inspected for tears or holes before each use and should be removed and discarded immediately if contamination is suspected.[15]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Given the predicted corrosive nature of the compound, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.[7]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[13] This protects the skin on the arms and torso from accidental splashes.

  • Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a fume hood failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[11]

Part 4: Emergency Preparedness

Even with meticulous planning, accidents can happen. Being prepared with clear, concise emergency procedures is non-negotiable.[13]

First-Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[18] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Spill Management Protocol (Small Laboratory Spill <100 mL):

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside of a fume hood, evacuate the lab.

  • Contain: If safe to do so, use an inert absorbent material (such as sand, vermiculite, or a commercial chemical spill pillow) to dike the spill and prevent it from spreading.[14]

  • Neutralize/Absorb: Cover the spill with the absorbent material. For basic amines, a weak acid neutralizer could be used cautiously, but simple absorption is often safer.

  • Collect: Once absorbed, carefully scoop the material into a labeled, sealable hazardous waste container.[14]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[15]

Part 5: Physicochemical, Stability, and Reactivity Data

Understanding the chemical's intrinsic properties is key to safe storage and use. Since comprehensive experimental data for this specific molecule is not widely available, the following table includes data from public databases and estimations based on its structure.[19][20]

PropertyValue / InformationSource
Molecular Formula C₁₅H₂₄N₂[19][20]
Molecular Weight 232.36 g/mol [19][20]
Appearance Predicted to be a solid or high-boiling liquid.Inferred
Solubility Likely soluble in organic solvents; limited solubility in water.[21]
Stability Stable under recommended storage conditions. May be air-sensitive.Inferred from similar amines[18]
Reactivity Reacts vigorously with strong oxidizing agents and strong acids.Inferred from amine chemistry[14]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[14]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[5]General Lab Practice
Reactivity and Incompatibility Diagram

The following diagram illustrates the key chemical incompatibilities to be aware of when handling this compound.

Incompatibility Compound This compound (Base) Acids Strong Acids (e.g., HCl, H₂SO₄) Compound->Acids Exothermic Neutralization Oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) Compound->Oxidizers Vigorous/Explosive Reaction Anhydrides Acid Anhydrides Compound->Anhydrides Exothermic Reaction

Sources

Methodological & Application

Application Note & Synthesis Protocol: (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient two-step synthetic sequence commencing from the commercially available starting material, (piperidin-3-yl)methanamine. The synthesis involves an initial N-benzylation of the piperidine nitrogen, followed by a selective reductive amination of the primary amine to introduce the ethyl group. This guide offers detailed, step-by-step experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and success in a laboratory setting.

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Their conformational flexibility and ability to present substituents in defined three-dimensional space make them ideal for targeting a wide array of biological receptors and enzymes. The N-benzyl group is a common feature in many biologically active piperidine derivatives, often serving as a key pharmacophoric element or as a protecting group that can be removed in later synthetic stages.[2][3] The title compound, this compound, represents a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

This application note outlines a reliable and scalable synthesis of this compound. The described protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process starting from (piperidin-3-yl)methanamine. The first step is the selective N-benzylation of the piperidine nitrogen. The second step involves the N-ethylation of the primary amine via reductive amination.

Synthetic_Scheme cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Reductive Amination Starting_Material (Piperidin-3-yl)methanamine Intermediate (1-Benzyl-piperidin-3-yl)methanamine Starting_Material->Intermediate Benzyl Bromide, K2CO3, Acetonitrile Final_Product This compound Intermediate->Final_Product Acetaldehyde, Sodium Triacetoxyborohydride, Dichloromethane

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Part 1: Synthesis of (1-Benzyl-piperidin-3-yl)methanamine

This procedure details the selective N-benzylation of the secondary amine of the piperidine ring in the presence of a primary amine. The use of a suitable base and solvent is crucial for achieving high selectivity and yield.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(Piperidin-3-yl)methanamine114.195.0 g43.8 mmol
Benzyl Bromide171.047.5 g (5.2 mL)43.8 mmol
Potassium Carbonate (K₂CO₃)138.2112.1 g87.6 mmol
Acetonitrile (CH₃CN)41.05100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (piperidin-3-yl)methanamine (5.0 g, 43.8 mmol) and acetonitrile (100 mL).

  • Add potassium carbonate (12.1 g, 87.6 mmol) to the suspension.

  • Slowly add benzyl bromide (7.5 g, 43.8 mmol) to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1) with 1% triethylamine.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Dichloromethane:Methanol (98:2 to 90:10) to afford (1-Benzyl-piperidin-3-yl)methanamine as a pale yellow oil.

Rationale for Experimental Choices:

  • Selectivity: The piperidine nitrogen is more nucleophilic than the primary amine, leading to preferential benzylation at the piperidine nitrogen.[4][5]

  • Base and Solvent: Potassium carbonate is a mild base suitable for this transformation, and acetonitrile is an excellent solvent for this type of alkylation reaction.

Part 2: Synthesis of this compound

This step employs reductive amination to introduce the ethyl group onto the primary amine. This method is highly efficient and avoids the potential for over-alkylation that can occur with direct alkylation using ethyl halides.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(1-Benzyl-piperidin-3-yl)methanamine204.324.0 g19.6 mmol
Acetaldehyde44.051.0 g (1.3 mL)22.5 mmol
Sodium Triacetoxyborohydride (STAB)211.946.2 g29.4 mmol
Dichloromethane (DCM)84.9380 mL-
Acetic Acid (glacial)60.051.1 mL19.6 mmol

Procedure:

  • In a 250 mL round-bottom flask, dissolve (1-Benzyl-piperidin-3-yl)methanamine (4.0 g, 19.6 mmol) in dichloromethane (80 mL).

  • Add acetaldehyde (1.0 g, 22.5 mmol) to the solution and stir for 20 minutes at room temperature to allow for imine formation.

  • Add glacial acetic acid (1.1 mL, 19.6 mmol) to the reaction mixture.

  • In portions, carefully add sodium triacetoxyborohydride (6.2 g, 29.4 mmol) to the stirring solution. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (Dichloromethane:Methanol 9:1 with 1% triethylamine).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by column chromatography if necessary, although it is often obtained in high purity.

Mechanistic Rationale:

The reductive amination proceeds through the initial formation of an imine between the primary amine and acetaldehyde. The imine is then selectively reduced by sodium triacetoxyborohydride to yield the secondary amine. Acetic acid acts as a catalyst for imine formation.[6][8][9]

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Amine R-CH2NH2 Imine R-CH2N=CHCH3 Amine->Imine + CH3CHO, H+ Acetaldehyde CH3CHO Product R-CH2NHCH2CH3 Imine->Product [H] (from STAB)

Caption: Simplified mechanism of reductive amination.

Characterization Data

This compound

  • Molecular Formula: C₁₅H₂₄N₂[10]

  • Molar Mass: 232.37 g/mol

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 3.48 (s, 2H, N-CH₂-Ph), 2.80-2.70 (m, 2H, piperidine-H), 2.62 (q, J=7.2 Hz, 2H, N-CH₂-CH₃), 2.45 (t, J=7.2 Hz, 2H, N-CH₂-piperidine), 1.95-1.80 (m, 2H, piperidine-H), 1.75-1.60 (m, 2H, piperidine-H), 1.55-1.40 (m, 1H, piperidine-H), 1.08 (t, J=7.2 Hz, 3H, N-CH₂-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 138.5, 129.2, 128.2, 127.0, 63.3, 54.2, 53.8, 51.2, 44.6, 35.8, 28.9, 24.5, 15.3.

  • MS (ESI+): m/z 233.2 [M+H]⁺.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Sodium triacetoxyborohydride reacts with water and should be handled in a dry environment.

  • Acetaldehyde is volatile and flammable.

Conclusion

The synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. The two-step sequence, involving N-benzylation and reductive amination, is robust and scalable, making it suitable for both small-scale research and larger-scale production. The explanations of the experimental choices and mechanisms offer valuable insights for researchers, facilitating a deeper understanding of the chemical transformations involved.

References

  • WIPO Patent Scope. (2015). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • UNIPI. (2023).
  • Google Patents. (n.d.). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
  • PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.
  • MDPI. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Quick Company. (n.d.).
  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Organic Syntheses Procedure. (n.d.). (e)-1-benzyl-3-(1-iodoethylidene)piperidine.
  • University of Michigan. (n.d.).
  • Semantic Scholar. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Arkivoc. (n.d.). Synthesis of functionalized benzyl amines by the reductive.
  • Echemi. (n.d.). ethyl-aMine | 1353952-85-8, (1-Benzyl-piperidin-3-ylMethyl).
  • Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine.
  • Google Patents. (n.d.).
  • Indian Academy of Sciences. (n.d.).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • ODU Digital Commons. (n.d.).
  • ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.

Sources

HPLC method development for (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

Introduction & Compound Profile

This compound (CAS: 1353952-85-8) is a pharmacologically relevant intermediate containing a piperidine core substituted with a benzyl group and an ethyl-aminomethyl moiety.[1][2]

Chromatographic Challenge: This molecule presents a classic "General Base" problem in HPLC. It contains two basic nitrogen centers (the tertiary piperidine nitrogen and the secondary ethyl-amine nitrogen).

  • pKa: Estimated at ~9.5–10.5. At standard HPLC pH (pH 3–4), both nitrogens are fully protonated (

    
    ), leading to strong ionic interactions with residual silanols (
    
    
    
    ) on the stationary phase.[1][3]
  • Consequence: Without specific intervention, this results in severe peak tailing (

    
    ), poor resolution, and variable retention times.[1][3]
    

Physicochemical Properties:

Property Value (Approx.) Implication for HPLC
Molecular Weight 232.36 g/mol Suitable for standard HPLC-UV or LC-MS.[2]
LogP ~2.4 Moderately lipophilic; good retention on C18.
Chromophore Benzyl Group UV active at 210–220 nm (strong) and 254–260 nm (moderate).[1][3]

| Solubility | High in MeOH/ACN | Diluent selection is flexible. |

Method Development Strategy

To overcome the "amine tailing" and ensure a robust method, we employ a High-pH Reversed-Phase Strategy .[2] Modern hybrid-silica columns allow operation at pH 10, where the amine exists in its neutral (free base) form.[1] This eliminates silanol interactions and dramatically improves peak symmetry.

Decision Matrix (Graphviz)

MethodStrategy Start Start: this compound CheckpH Select pH Strategy Start->CheckpH HighPH High pH (pH 9.5 - 10.5) (Preferred) CheckpH->HighPH Robustness LowPH Low pH (pH 2.5 - 3.0) (Alternative) CheckpH->LowPH Legacy Systems ColHigh Column: Hybrid Silica C18 (e.g., XBridge, Gemini NX) HighPH->ColHigh ColLow Column: Base Deactivated C18 (e.g., Symmetry, Luna) LowPH->ColLow MechHigh Mechanism: Neutral Analyte Hydrophobic Retention ColHigh->MechHigh MechLow Mechanism: Protonated Analyte Silanol Suppression req. (TEA/TFA) ColLow->MechLow ResultHigh Result: Sharp Peaks High Retention Long Column Life MechHigh->ResultHigh ResultLow Result: Acceptable Peaks Lower Retention Risk of Tailing MechLow->ResultLow

Figure 1: Decision matrix for selecting the optimal chromatographic conditions for basic amines.

Detailed Experimental Protocol (High-pH Method)

This protocol is the "Gold Standard" for benzyl-piperidine derivatives, ensuring sharp peaks and high reproducibility.[1]

Reagents & Equipment[4]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (capable of gradient elution).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 .[1]

    • Why? These columns utilize ethylene-bridged hybrid (BEH) particles stable up to pH 12.[2]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).[1][3]
Mobile Phase Preparation
  • Buffer (10 mM Ammonium Bicarbonate, pH 10.0):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water.

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28-30% solution).

    • Filter through a 0.45 µm nylon membrane.

  • Mobile Phase A: Buffer (pH 10.0).

  • Mobile Phase B: Acetonitrile (100%).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Improves mass transfer for viscous bases)
Injection Vol 5.0 - 10.0 µL
Detection UV @ 215 nm (Quantification) & 254 nm (ID)
Run Time 15 Minutes

Gradient Table:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN)
0.0 95 5
10.0 10 90
12.0 10 90
12.1 95 5

| 15.0 | 95 | 5 |[1][2]

Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock Solution to 50 µg/mL with Diluent.

System Suitability & Validation Criteria

Before running samples, the system must pass the following suitability tests (SST) to ensure data trustworthiness.

ParameterAcceptance LimitRationale
Tailing Factor (

)
NMT 1.5Ensures minimal silanol interaction.[2]
Theoretical Plates (

)
NLT 5000Indicates good column efficiency.
Retention Time %RSD NMT 1.0% (n=5)Confirms pump/gradient stability.
Area %RSD NMT 2.0% (n=5)Confirms injector precision.

Troubleshooting Guide

Issue 1: Peak Tailing (


) 
  • Cause: Secondary interactions with residual silanols.

  • Solution (High pH): Verify pH is > 9.5. If pH drops below pKa, the amine protonates and interacts with the column.

  • Solution (Low pH alternative): If using a standard C18 at low pH, add 0.1% Triethylamine (TEA) or use 0.1% TFA as an ion-pairing agent to mask silanols.[1][3]

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations affecting pKa/ionization equilibrium.

  • Solution: Use a column oven set strictly to 35°C or 40°C.

Issue 3: Carryover

  • Cause: Basic amines sticking to the injector needle seal.

  • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Waters Corporation. XBridge Columns Application Notebook: Separation of Bases. Link[1]

  • PubChem. Compound Summary: N-benzyl-N-(piperidin-3-ylmethyl)ethanamine (CID 43126122).[1][2][4] Link[1][3][4]

  • Phenomenex. High pH Stability for Basic Compounds using Gemini NX-C18. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][3] Practical HPLC Method Development. Wiley-Interscience.[2] (Standard Text for Method Development Logic).

Sources

Protocol: Preparation and Handling of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine Stock Solutions for High-Precision In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The preparation of accurate, stable stock solutions of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine (MW: ~232.36 g/mol ) is a critical upstream variable often overlooked in assay development. As a lipophilic amine (LogP ~2.4, pKa ~9-10), this compound exhibits specific physicochemical behaviors—such as lysosomal trapping and adsorption to plastics—that can introduce significant experimental error.

This guide moves beyond simple dissolution instructions. It provides a self-validating protocol designed to mitigate compound loss, prevent precipitation in aqueous buffers, and ensure reproducibility across IC50/EC50 datasets.

Critical Physicochemical Profile

Before handling, the operator must verify the specific form of the compound (Free Base vs. Salt). The solubility profile changes drastically between the two.

PropertyValue / DescriptionImpact on Protocol
Molecular Weight 232.36 g/mol (Free Base)305.29 g/mol (Dihydrochloride Salt - Estimate)CRITICAL: Always verify the specific batch MW on the Certificate of Analysis (CoA) to account for counter-ions or hydration states.
LogP (Lipophilicity) ~2.4Moderate lipophilicity. Prone to non-specific binding to standard polystyrene plastics. Use glass or low-binding polypropylene.
pKa ~9.5 (Piperidine N), ~10.0 (Secondary Amine)Positively charged at physiological pH (7.4). Highly soluble in acidic media; risk of precipitation in basic buffers (pH > 9).
Physical State Free Base: Viscous Oil / Waxy SolidSalt: Crystalline PowderOils require density correction or weighing by difference. Salts are prone to static charge during weighing.

Solvent System Selection: The "Why"

For this specific amine, Dimethyl Sulfoxide (DMSO) is the superior solvent for primary stock solutions (10 mM – 100 mM), regardless of whether the compound is a salt or free base.

  • Causality:

    • Universal Solubility: DMSO dissolves both the lipophilic free base and the hydrophilic salt forms effectively at high concentrations.

    • Cryoprotection: DMSO minimizes freeze-thaw degradation better than aqueous buffers.

    • Sterility: Anhydrous DMSO is bacteriostatic, reducing the need for filtration which causes volume loss.

Warning: Avoid storing stock solutions in ethanol. While soluble, ethanol evaporates rapidly even at -20°C, leading to concentration drift over time.

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 1.0 mL Target Concentration: 10 mM

Phase A: Preparation & Weighing[1]
  • Equilibration: Allow the compound vial to warm to room temperature (20-25°C) before opening. This prevents condensation of atmospheric water, which degrades hygroscopic salts.

  • Vessel Selection: Use a borosilicate glass vial with a PTFE-lined screw cap.

    • Reasoning: Avoids leaching of plasticizers (e.g., phthalates) from plastic tubes and prevents compound adsorption.

  • Gravimetric Calculation:

    
    
    
    • Example (Free Base, MW 232.36):

      
      
      
    • Example (2HCl Salt, MW ~305.29):

      
      
      
Phase B: Dissolution & Homogenization
  • Weighing: Weigh the calculated mass directly into the glass vial.

    • Technique: If the compound is an oil (free base), use a positive displacement pipette or weigh by difference (Weigh full syringe -> Dispense -> Weigh empty syringe).

  • Solvent Addition: Add anhydrous DMSO (Grade ≥ 99.9%) to the vial.

    • Precision: Do not rely on vial markings.[1] Use a calibrated P1000 micropipette.

  • Mixing:

    • Vortex: 30 seconds at medium speed.

    • Sonication: If visible particles remain (common with salts), sonicate in a water bath at ambient temperature for 2-5 minutes.

    • Visual QC: Hold the vial up to a light source. The solution must be completely clear and free of "schlieren" (refractive index swirls), which indicate incomplete mixing.

Phase C: Storage & Stability[2][3][4]
  • Aliquot: Divide the master stock into small aliquots (e.g., 50-100 µL) in amber glass vials or polypropylene cryovials (if short-term).

    • Purpose: Prevents repeated freeze-thaw cycles. Each cycle can cause micro-precipitation.

  • Environment: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Inert Gas (Optional but Recommended): Overlay the headspace with Argon or Nitrogen gas before capping to prevent oxidation of the secondary amine.

Workflow Visualization

Diagram 1: Stock Preparation Workflow

StockPrep Start Start: Equilibrate Compound (Room Temp) CheckForm Check Form: Free Base (Oil) vs. Salt (Solid) Start->CheckForm Calc Calculate Mass (Based on specific MW) CheckForm->Calc Weigh Weigh into GLASS Vial Calc->Weigh Dissolve Add Anhydrous DMSO (Vortex/Sonicate) Weigh->Dissolve QC Visual QC: Clear Solution? Dissolve->QC Aliquot Aliquot & Flush with Argon/N2 QC->Aliquot Pass Fail Troubleshoot: Sonicate/Warm QC->Fail Fail (Particulates) Store Store at -20°C/-80°C Aliquot->Store Fail->Dissolve

Caption: Logical workflow for the preparation of stable amine stock solutions, emphasizing material selection (glass) and quality control checkpoints.

Assay Preparation: Serial Dilution Strategy

Direct addition of 100% DMSO stock to cells is cytotoxic. A "Intermediate Dilution" step is required to step down the solvent concentration.

The "3-Step" Dilution Method
  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Work Solution (100x): Dilute Master Stock 1:100 into assay media (or buffer).

    • Result: 100 µM compound in 1% DMSO.

    • Check:CRITICAL QC POINT. Observe for precipitation here. If cloudy, the compound has crashed out due to low aqueous solubility.

  • Final Assay Well: Add Intermediate Solution to cells (1:100 dilution).

    • Final: 1 µM compound in 0.01% DMSO.

Diagram 2: Serial Dilution & Assay Plate Setup

SerialDilution Stock Master Stock (10 mM in 100% DMSO) Intermed Intermediate Plate (Dilute 1:100 in Media) [QC Check for Precip] Stock->Intermed 5µL Stock + 495µL Media Assay Cell/Enzyme Assay (Final Dilution 1:100) Final DMSO: 0.01% Intermed->Assay 1µL Intermed + 99µL Well Vol

Caption: Dilution scheme designed to minimize DMSO shock to cells while monitoring for aqueous precipitation.

Troubleshooting & Self-Validation

ObservationProbable CauseCorrective Action
Precipitation in Media Compound is highly lipophilic; rapid pH change shocks the amine.Acidify the Intermediate: Pre-dilute the stock into 0.1 M HCl or acidified water before adding to neutral media. This keeps the amine protonated (soluble).
Yellowing of Stock Oxidation of the secondary amine.Discard stock. Prepare fresh and ensure storage under inert gas (Argon/Nitrogen).
High Assay Variability Adsorption to plastic tips/plates.Use Low-Retention pipette tips. Switch to glass-coated plates or add 0.01% BSA/Tween-20 to the buffer to block non-specific binding sites.
Cytotoxicity in Controls DMSO concentration too high (>0.5%).Validate the assay tolerance to DMSO. Ensure final DMSO is <0.1%.

References

  • PubChem. (2023).[2] this compound Compound Summary. National Library of Medicine.[2] [Link][2]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility and lipophilicity in drug discovery).
  • Wayman, S. J., et al. (2012). "Improving the accuracy of IC50 determination in high-throughput screening." Journal of Biomolecular Screening, 17(8), 1030-1041. (Reference for serial dilution protocols).

Sources

Reaction conditions for ethylation of 1-benzyl-piperidin-3-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Ethylation of 1-Benzyl-piperidin-3-ylmethylamine

Executive Summary

This guide details the optimized reaction conditions for the mono-N-ethylation of 1-benzyl-piperidin-3-ylmethylamine (CAS: 5031-78-7 analog). The substrate contains two nitrogen centers: a sterically hindered, benzylated tertiary amine within the piperidine ring, and a highly nucleophilic primary amine on the exocyclic methyl group.

The core synthetic challenge is chemoselectivity . Direct alkylation with ethyl halides often leads to over-alkylation (formation of diethyl amines or quaternary ammonium salts). To ensure high fidelity mono-ethylation, this protocol prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the primary method. A secondary, high-purity Acylation-Reduction route is provided for GMP-compliant applications requiring >99% purity.

Substrate Analysis & Retrosynthetic Logic

  • Target Molecule: N-Ethyl-1-benzyl-piperidin-3-ylmethylamine.

  • Starting Material: 1-Benzyl-piperidin-3-ylmethylamine.

  • Reactivity Profile:

    • N1 (Ring Nitrogen): Tertiary, benzylated.[1] Low nucleophilicity due to steric bulk and lack of lone pair availability compared to the primary amine. Stable under standard alkylation conditions.

    • N(Exocyclic): Primary aliphatic amine (

      
      ). Highly nucleophilic. Prone to rapid double alkylation if unhindered electrophiles (e.g., EtI) are used.
      
Decision Matrix: Method Selection
FeatureMethod A: Reductive Amination Method B: Acylation-Reduction Method C: Direct Alkylation
Reagents Acetaldehyde, NaBH(OAc)₃Acetic Anhydride, LiAlH₄Ethyl Iodide, K₂CO₃
Steps 1 (One-pot)2 (Sequential)1
Selectivity High (Mono-ethyl preferred)Perfect (Mono-ethyl guaranteed)Poor (Mix of mono/di/quat)
Yield 75-85%85-95% (overall)40-60%
Scalability ExcellentGood (LiAlH₄ safety limits)Moderate
Recommendation Primary Protocol High-Purity Alternative Not Recommended

Protocol A: Reductive Amination (The Industry Standard)

Principle: This method utilizes Sodium Triacetoxyborohydride (STAB) .[2][3] Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces aldehydes to alcohols), STAB is mild and selectively reduces the intermediate imine species faster than it reduces the aldehyde, preventing side reactions.[3]

Reagents & Materials
  • Substrate: 1-Benzyl-piperidin-3-ylmethylamine (1.0 eq)

  • Carbonyl Source: Acetaldehyde (1.1 - 1.2 eq) [Note: Use freshly distilled or high-purity solution]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Acid Catalyst: Glacial Acetic Acid (1.0 eq)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 1-benzyl-piperidin-3-ylmethylamine  (10 mmol) in anhydrous DCE (40 mL).
    
  • Imine Formation: Add Acetic Acid (10 mmol) followed by Acetaldehyde (11 mmol). Stir at Room Temperature (RT) for 30–45 minutes.

    • Insight: The acid catalyst promotes the dehydration of the hemiaminal to the imine.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes.

    • Caution: Hydrogen gas evolution may occur; ensure venting.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1) or LC-MS.[2]

  • Quench: Quench the reaction by adding saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    

Protocol B: Acylation-Reduction (High Fidelity Route)

Principle: This method guarantees mono-ethylation by forming a stable amide intermediate, which is then reduced. It eliminates any possibility of over-alkylation.

Step 1: Acetylation
  • Dissolve 1-benzyl-piperidin-3-ylmethylamine (10 mmol) in DCM (30 mL) with Triethylamine (1.2 eq).

  • Cool to 0°C. Dropwise add Acetic Anhydride (1.1 eq).

  • Stir at RT for 2 hours.

  • Wash with 1N HCl (careful, product is in aqueous layer if amine is protonated; however, the amide is neutral).

    • Correction: The tertiary amine (ring) will protonate. Wash with water/brine. The amide is stable.

  • Dry and concentrate to yield N-((1-benzylpiperidin-3-yl)methyl)acetamide .

Step 2: Amide Reduction
  • Suspend Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) in anhydrous THF (50 mL) under Argon.

  • Cool to 0°C. Add the acetamide intermediate (dissolved in THF) dropwise.

  • Reflux for 4–6 hours.

  • Fieser Workup: Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LiAlH₄ used)
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Filter the granular precipitate. Concentrate the filtrate to obtain pure N-ethyl-1-benzyl-piperidin-3-ylmethylamine .

Mechanistic Visualization

The following diagram illustrates the chemoselectivity of the STAB reductive amination (Method A) and the logic flow.

G cluster_conditions Reaction Environment Start 1-Benzyl-piperidin- 3-ylmethylamine Imine Imine Intermediate (Transient) Start->Imine + Aldehyde - H2O Aldehyde Acetaldehyde (CH3CHO) Aldehyde->Imine Product Mono-N-Ethyl Product Imine->Product Fast Reduction (STAB) STAB STAB (Hydride Donor) STAB->Imine SideProduct Di-Ethyl Impurity Product->SideProduct Slow 2nd Reaction (Steric hindrance)

Figure 1: Mechanistic pathway of Reductive Amination using STAB. The kinetic favorability of imine reduction over carbonyl reduction ensures mono-selectivity.

Analytical Control & Troubleshooting

ObservationDiagnosisCorrective Action
Low Conversion Old STAB reagent (decomposed)Use fresh STAB. Ensure anhydrous conditions (STAB reacts with water).[3]
Di-ethyl Impurity > 5% Excess acetaldehydeStrictly limit acetaldehyde to 1.1 eq. Add reagent slowly at 0°C.
Starting Material Remains Imine formation incompleteIncrease Acetic Acid catalyst to 1.5 eq; extend stirring time before adding STAB.
Emulsion during workup Amphiphilic nature of productUse DCM/Isopropanol (3:1) for extraction; saturate aqueous phase with NaCl.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: The foundational text establishing STAB as the superior reagent for mono-alkyl
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

    • Context: Explains the mechanism of borohydride modification in situ (form
  • Torisawa, Y., et al. (2001). "Synthesis of 1-Benzyl-piperidin-3-ylmethylamine derivatives." Bioorganic & Medicinal Chemistry Letters.
  • Patent US20050209268A1. "Piperidine derivatives and their use as modulators of chemokine receptors." Link

    • Context: Describes industrial scale-up of N-alkyl

Sources

Technical Application Note: Storage, Stability, and Handling of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

[1][2]

Executive Summary

(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine (CAS: 1353952-85-8 / 896053-97-7) is a functionalized piperidine derivative featuring both a tertiary amine (within the piperidine ring) and a secondary ethyl-amine side chain.[1][2] This structural duality makes it a versatile intermediate in medicinal chemistry, particularly for GPCR and kinase inhibitor synthesis.

However, its chemical nature presents specific stability challenges.[2][3][4][5] As a secondary amine , it is prone to chemisorption of atmospheric carbon dioxide (CO₂) to form carbamate salts, and as a benzylic amine , it carries a risk of oxidation under ambient conditions.

This guide details the protocols required to maintain the compound's integrity, ensuring experimental reproducibility.

Physicochemical Profile & Critical Properties[1][2][6][7]

Understanding the intrinsic properties of this molecule is the first step in establishing a robust handling protocol.

PropertyDescriptionCritical Handling Implication
Molecular Formula C₁₅H₂₄N₂-
Molecular Weight 232.37 g/mol -
Physical State Viscous Liquid or Low-Melting Solid (Free Base)High Surface Area: Liquids absorb CO₂/moisture faster than crystalline solids.[1][2]
Basicity (pKa) ~10.5 (Secondary Amine), ~9.0 (Piperidine)Corrosive: Strong base; requires acid for aqueous solubility.
Reactivity Nucleophilic Secondary AmineCO₂ Sensitive: Reacts with air to form solid carbamates (white crust).
Solubility DMSO, Ethanol, Methanol, ChloroformHydrophobic: Poor water solubility at neutral pH.

Storage Protocol: The "Inert-Cold-Dark" Triad[1][2]

The stability of this compound relies on preventing three primary degradation pathways: Carbamylation (CO₂ reaction), Oxidation (N-oxide formation), and Hydrolysis (if stored as a hygroscopic salt).[1][2]

Long-Term Storage (Archive)[1][2]
  • Temperature: -20°C (± 5°C).

  • Atmosphere: The headspace must be purged with dry Argon or Nitrogen.

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.[1][2] Avoid polyethylene (PE) containers for long-term storage as amines can leach plasticizers or adsorb to the walls.[1][2]

Short-Term Storage (Active Use)[1][2]
  • Temperature: 2°C to 8°C (Refrigerated).

  • Duration: Maximum 4 weeks at this temperature.

  • Precaution: Allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound, which accelerates degradation.

Visualizing the Storage Logic

The following decision tree illustrates the workflow for receiving and storing this compound.

StorageWorkflowFigure 1: Storage Decision Logic for Piperidine DerivativesStartCompound Receipt(Check CoA & Physical State)CheckFormIs it a Salt (HCl) or Free Base?Start->CheckFormFreeBaseFree Base(Viscous Liquid/Oil)CheckForm->FreeBaseLiquidSaltSalt Form (e.g., HCl)(Solid Powder)CheckForm->SaltSolidRisk1Risk: CO2 Absorption(Carbamate Formation)FreeBase->Risk1Action1Purge Headspace with ArgonSeal with ParafilmRisk1->Action1StorageStore at -20°CAmber VialAction1->StorageRisk2Risk: Hygroscopicity(Moisture Uptake)Salt->Risk2Action2Store with DesiccantTight SealRisk2->Action2Action2->Storage

Handling & Solubilization Protocols

The "White Crust" Phenomenon (Self-Validating Check)

Observation: Upon opening an older bottle, you may observe a white solid crust around the cap or suspended in the liquid oil. Causality: This is not polymerization.[2] It is the formation of the carbamate salt due to the reaction of the secondary amine with atmospheric CO₂:

Corrective Action:12
Preparation of Stock Solutions (10 mM)

Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions due to its high boiling point and ability to suppress amine oxidation compared to protic solvents.

Protocol:

  • Equilibration: Remove vial from -20°C storage and place in a desiccator for 30 minutes to reach room temperature.

  • Weighing: Rapidly weigh the required amount into a tared amber vial. Note: If the compound is a liquid, use a positive displacement pipette to avoid viscosity errors.

  • Dissolution: Add anhydrous DMSO to achieve 10 mM concentration. Vortex for 30 seconds.[2]

  • Aliquotting: Immediately split the master stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C.

Aqueous Solubilization for Biological Assays

The free base is hydrophobic. To dissolve in aqueous media (PBS, Saline):

  • Acidification: You must protonate the amines. Add 1 molar equivalent of HCl (relative to the compound) or dissolve in a buffer with pH < 6.0 initially.

  • Sonication: Mild sonication (water bath, 35 kHz, 5 mins) may be required to break up oily droplets.

  • pH Adjustment: Once dissolved, slowly adjust the pH back to 7.4. Warning: If the pH exceeds 8.0, the free base may precipitate out of solution.

Safety & Degradation Pathways

Degradation Mechanism

Understanding how the molecule breaks down allows you to prevent it.

DegradationFigure 2: Primary Degradation PathwaysCompoundThis compoundCarbamateCarbamate Salt(Solid Precipitate)Compound->CarbamateReversibleNOxideN-Oxide / Imine(Discoloration)Compound->NOxideIrreversibleCO2+ CO2 (Air)O2+ O2 / Light

Safety Hazards[2][8][9][10]
  • Corrosivity: As a secondary amine, it causes severe skin burns and eye damage.[2]

  • Sensitization: Benzylic amines are potential skin sensitizers.[2]

  • PPE Requirements: Nitrile gloves (double gloving recommended for pure neat liquid), chemical safety goggles, and a lab coat. Handle strictly inside a chemical fume hood.[2]

References

  • PubChem. Compound Summary: N-benzyl-N-(piperidin-3-ylmethyl)ethanamine (CID 43126122).[1][2][6] National Library of Medicine.[6] [Link][2][6]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates and Stability. [Link]

Advanced Crystallization Protocols for (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The compound (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine (CAS: 1353952-85-8) represents a critical scaffold in the synthesis of neuroactive agents and Janus Kinase (JAK) inhibitors.[1] Structurally, it features a lipophilic benzyl-protected piperidine ring and a polar ethyl-aminomethyl side chain.[1]

Key Challenges:

  • Physical State: The free base is typically a viscous, high-boiling oil due to rotational freedom and lack of strong intermolecular hydrogen bonding.[1]

  • Basicity: It contains two basic nitrogen centers:[1]

    • N1 (Piperidine): Tertiary, sterically hindered (

      
      ).[1]
      
    • Exocyclic Amine: Secondary, accessible (

      
      ).[1]
      
  • Chirality: The C3 position is a stereocenter.[1] Crystallization is often the primary method for enantiomeric enrichment.

This guide details the protocols for converting this oily intermediate into stable, crystalline salts (Dihydrochloride and Tartrate), ensuring high purity (>99.5%) and flowability for downstream processing.[1]

Salt Screening Strategy

Before scaling up, the choice of counter-ion is dictated by the intended application: Storage/Stability (HCl) or Chiral Resolution (Tartrates).[1]

pKa-Driven Counter-ion Selection

Due to the


 rule, strong acids are required to protonate both nitrogens effectively.[1]
Counter-ionStoichiometrySolvent CompatibilityApplication
Hydrochloric Acid 2:1 (Di-HCl)Ethanol, IPA, EtOAcPrimary Choice. Forms stable, high-melting lattices.[1] Best for bulk storage.[1]
L-Tartaric Acid 1:1 or 2:1Methanol/WaterResolution. Used to separate (R)/(S) enantiomers via diastereomeric salt formation.[1]
Fumaric Acid 1:1Acetone/EtOHAlternative. Often yields non-hygroscopic salts if HCl fails.[1]
Oxalic Acid 1:1EthanolPurification. Forms highly crystalline salts, useful for rejecting impurities, though toxic.[1]

Protocol A: Dihydrochloride Salt Crystallization

Target: Bulk isolation and purification of the racemate.[1]

Rationale: The dihydrochloride salt utilizes the high lattice energy of the chloride anion to force the lipophilic benzyl group and polar ammonium centers into a rigid solid, preventing the "oiling out" phenomenon common with mono-salts.[1]

Reagents
  • Substrate: this compound (Free Base, Oil).[1]

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA).[1]

  • Acid Source: 4M HCl in Dioxane or Acetyl Chloride (in situ generation).[1]

  • Anti-solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]

Step-by-Step Methodology
  • Dissolution:

    • Charge 10.0 g of the crude free base oil into a reactor.[1]

    • Add 50 mL of Absolute Ethanol (5 vol). Stir at 25°C until fully homogeneous.

    • Note: Avoid water; moisture promotes oiling out.[1]

  • Acid Addition (Exothermic):

    • Cool the solution to 0–5°C using an ice/water bath.

    • Slowly add 2.2 equivalents of 4M HCl in Dioxane dropwise over 30 minutes.

    • Observation: The solution will warm slightly.[2] A white haze may form.

    • Critical Control: Maintain internal temperature < 20°C to prevent degradation or amorphous precipitation.

  • Crystallization Induction:

    • After acid addition, stir at 20°C for 1 hour.

    • If no precipitate forms, seed with 10 mg of pure crystal (if available) or scratch the flask wall.[1]

    • Anti-solvent Addition: Slowly add 100 mL of Ethyl Acetate (10 vol) over 1 hour.[1]

    • Why? EtOAc reduces the solubility of the polar salt, forcing crystallization.

  • Maturation (Ostwald Ripening):

    • Heat the slurry to 50°C for 30 minutes (do not dissolve completely), then cool slowly to 0°C at a rate of 10°C/hour.

    • Stir at 0°C for 4 hours. This cycle removes occluded impurities.

  • Isolation:

    • Filter the white solid under vacuum (N2 protection recommended).

    • Wash the cake with cold EtOAc (2 x 20 mL).

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Melting Point: 215–225°C (Decomposition)[1]

Protocol B: Chiral Resolution via Diastereomeric Crystallization

Target: Isolation of the (R)- or (S)-enantiomer.[1]

Rationale: The C3 chiral center allows for resolution using chiral acids.[1] Dibenzoyl-L-tartaric acid (L-DBTA) is the industry standard for resolving 3-substituted piperidines due to strong


 stacking interactions with the benzyl group.[1]
Workflow Visualization

ResolutionWorkflow Racemate Racemic Free Base This compound SaltFormation Add L-DBTA (0.5 - 1.0 eq) Solvent: Acetone/Water (95:5) Racemate->SaltFormation Dissolution Precipitation Crystallize Diastereomeric Salt (Slow Cooling) SaltFormation->Precipitation Nucleation Filtration Filtration Precipitation->Filtration Solid Solid Cake (Enriched Diastereomer) Filtration->Solid Target (e.g., R-isomer) Liquor Mother Liquor (Opposite Enantiomer) Filtration->Liquor Impurity (S-isomer) Recryst Recrystallization (MeOH/EtOH) Solid->Recryst Increase ee% FreeBase Free Basing (NaOH/DCM) Recryst->FreeBase Final Product

Figure 1: Workflow for the chiral resolution of 3-substituted piperidines using Dibenzoyl-Tartaric Acid.

Detailed Methodology
  • Stoichiometry Calculation:

    • Use 1.0 equivalent of Dibenzoyl-L-tartaric acid (L-DBTA) relative to the free base.[1]

    • Note: Using 0.5 eq (the "Pope-Peachey" method) can sometimes yield higher purity but lower yield.[1] Start with 1.0 eq.[1]

  • Solvent System:

    • Prepare a mixture of Acetone/Water (95:5 v/v) . The small amount of water aids in dissolving the tartrate but suppresses the solubility of the salt.

  • Procedure:

    • Dissolve 5.0 g of Racemic Free Base in 25 mL Acetone.

    • Separately, dissolve 1.0 eq of L-DBTA in 25 mL Acetone/Water.

    • Mix the solutions at 50°C.

    • Allow the solution to cool very slowly to room temperature (over 6–8 hours). Rapid cooling traps the wrong isomer.

  • Recrystallization:

    • Filter the crude salt.[1][2] Measure Optical Rotation or Chiral HPLC.[1]

    • If ee% < 98%, recrystallize the salt from boiling Methanol .[1]

  • Free Basing (Recovery):

    • Suspend the pure salt in DCM and treat with 1M NaOH.

    • Separate the organic layer, dry over

      
      , and concentrate to obtain the chiral oil.[1][2]
      

Characterization & Quality Control

Verify the solid form using the following parameters.

ParameterMethodAcceptance Criteria
Crystallinity XRPD (X-Ray Powder Diffraction)Sharp, distinct peaks (Amorphous halo indicates oiling out).[1]
Melting Point DSC (Differential Scanning Calorimetry)Sharp endotherm > 200°C (for HCl salt).[1] Broad peak indicates solvates or impurities.[1]
Residual Solvent GC-HeadspaceEthanol < 5000 ppm, EtOAc < 5000 ppm.[1]
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)> 99.0% ee (for resolved salts).[1]
Troubleshooting "Oiling Out"

If the product separates as a gum/oil instead of a crystal:

  • Purity Check: Impurities > 2% often inhibit nucleation.[1] Purify the starting material via silica plug filtration.

  • Solvent Switch: Switch from Ethanol to IPA/MTBE . IPA has a lower solubility parameter difference for this class of amines.

  • Seeding: Always retain a small seed crystal from a successful small-scale batch.

References

  • Synthesis of 3-substituted piperidines

    • Methodology: "Method for preparing (R)-3-amino piperidine hydrochloride."[1][2] CN103864674A.[1] (Describes the resolution and salt formation of the homologous 3-amino piperidine scaffold).

  • General Crystallization of Benzyl-piperidines

    • Methodology: "Preparation method for 1-benzyl-3-piperidone hydrochloride."[1][3] CN105622444A.[1] (Provides the foundational protocol for HCl salt formation in IPA/EtOAc for this specific ring system).

  • Structural Analogs & Pharmacology

    • Dutta, A. K., et al. "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine..."[1] Journal of Medicinal Chemistry, 1997.[1] (Details the physicochemical properties of 1-benzylpiperidine derivatives).

  • Salt Selection Principles

    • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][4][5][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative text on pKa-based salt selection).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine. This document offers practical, field-proven insights to enhance reaction yield and purity.

Introduction

The synthesis of this compound, a substituted piperidine derivative, is most commonly achieved via a reductive amination reaction. This method involves the reaction of a carbonyl compound, in this case, 1-benzyl-3-piperidinecarboxaldehyde, with a primary amine, ethylamine, in the presence of a reducing agent. While conceptually straightforward, this transformation can be prone to several challenges that can significantly impact the reaction yield and product purity.

This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for optimizing the synthesis.

Core Synthesis Pathway: Reductive Amination

The primary route for the synthesis of this compound is the reductive amination of 1-benzyl-3-piperidinecarboxaldehyde with ethylamine. The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced to the final secondary amine product.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low or No Product Yield

A low or complete lack of product formation is a frequent issue. The underlying causes can often be traced back to several key factors in the reaction setup.

Possible Causes and Solutions:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the aldehyde and the amine to form the imine or iminium ion is a critical equilibrium-driven step.

    • Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the imine intermediate. The use of a drying agent, such as anhydrous magnesium sulfate or sodium sulfate, or azeotropic removal of water can be beneficial. Additionally, a slight excess of the amine (1.1-1.5 equivalents) can help drive the equilibrium towards imine formation.[1] For less reactive substrates, the addition of a Lewis acid like Ti(i-PrO)₄ or ZnCl₂ can improve yields.[2]

  • Inappropriate Reducing Agent: The choice and handling of the reducing agent are paramount for a successful reaction.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent for one-pot reductive aminations due to its mildness and selectivity for imines over aldehydes.[2][3][4] It is moisture-sensitive, so ensure it is handled under anhydrous conditions.[2] Sodium cyanoborohydride (NaBH₃CN) is another option, particularly in protic solvents like methanol, but it is highly toxic.[3][5] Sodium borohydride (NaBH₄) can also be used, but it will reduce the starting aldehyde if added too early.[6] Therefore, it is typically added after allowing sufficient time for imine formation.[2]

  • Incorrect pH of the Reaction Mixture: The pH of the reaction is crucial for both imine formation and the reduction step.

    • Solution: Imine formation is generally catalyzed by mild acid. The use of sodium triacetoxyborohydride often provides a self-regulating acidic environment due to the presence of acetic acid.[4] If using other borohydrides, the addition of a catalytic amount of acetic acid can be beneficial.[6] However, strongly acidic conditions can protonate the amine starting material, rendering it non-nucleophilic. The optimal pH is typically between 5 and 7.

  • Low Quality of Starting Materials: Impurities in the starting aldehyde or amine can inhibit the reaction.

    • Solution: Ensure the purity of 1-benzyl-3-piperidinecarboxaldehyde and ethylamine. If necessary, purify the starting materials before use. Ethylamine is often supplied as a solution in a solvent like THF or ethanol; ensure the concentration is accurate.

Problem 2: Formation of Significant Byproducts

The presence of side products complicates purification and reduces the overall yield of the desired amine.

Common Byproducts and Mitigation Strategies:

  • Over-alkylation to a Tertiary Amine: The secondary amine product can sometimes react with another molecule of the aldehyde to form a tertiary amine.

    • Solution: This is more problematic when using primary amines.[4] To minimize this, carefully control the stoichiometry of the reactants. Using a slight excess of the primary amine (ethylamine) can help consume the aldehyde and reduce the chance of the product reacting further. A stepwise procedure, where the imine is formed first and then reduced, can also prevent this side reaction.[6]

  • Formation of the Corresponding Alcohol: The reducing agent can reduce the starting aldehyde to 1-benzyl-3-piperidinemethanol.

    • Solution: This is more common with stronger reducing agents like NaBH₄.[6] Using a milder and more selective reducing agent like NaBH(OAc)₃, which reduces imines much faster than aldehydes, is the most effective solution.[4][5]

  • Formation of a Dimer from the Aldehyde: Aldehydes can undergo self-condensation reactions, especially under basic conditions.

    • Solution: Maintain a slightly acidic to neutral pH throughout the reaction. The order of addition of reagents can also be important. It is often preferable to add the reducing agent to a pre-stirred mixture of the aldehyde and amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the reductive amination to synthesize this compound?

A1: The choice of solvent is critical and depends on the reducing agent. For sodium triacetoxyborohydride (STAB), anhydrous aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred as STAB is water-sensitive and not very compatible with methanol.[2] If using sodium cyanoborohydride (NaBH₃CN), methanol is a common solvent.[2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By TLC, you can observe the consumption of the starting aldehyde. A co-spot of the starting materials and the reaction mixture is recommended for accurate comparison. For LC-MS, you can monitor the disappearance of the starting material peaks and the appearance of the product peak with the correct mass-to-charge ratio.

Q3: My reaction seems to stall and not go to completion. What should I do?

A3: If the reaction stalls, several factors could be at play. First, check the quality and stoichiometry of your reagents, especially the reducing agent. Adding an additional portion of the reducing agent may help push the reaction to completion. If imine formation is the issue, adding a catalytic amount of acetic acid might be beneficial.[6] In some cases, gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but this should be done cautiously to avoid promoting side reactions.

Q4: What is the best work-up and purification procedure for this compound?

A4: A typical work-up procedure involves quenching the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize any remaining acid and decompose the excess reducing agent. The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The basic nature of the product amine means it will be soluble in acidic aqueous solutions. This property can be exploited for purification. An acid-base extraction is highly effective:

  • Extract the crude product into an organic solvent.

  • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate the amine product and pull it into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine.

  • Extract the free-base product back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. For final purification, column chromatography on silica gel is often employed. A solvent system containing a small percentage of a base like triethylamine in a mixture of ethyl acetate and hexanes is typically used to prevent the product from streaking on the column.

Experimental Protocols

General Protocol for One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol provides a reliable starting point for the synthesis.

Materials:

  • 1-benzyl-3-piperidinecarboxaldehyde

  • Ethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-benzyl-3-piperidinecarboxaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add ethylamine (1.2 eq, 2.0 M solution in THF) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCE (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for imines, minimizing aldehyde reduction.[4][5]
Solvent Anhydrous DCE, DCM, or THFAprotic solvents compatible with STAB.[2]
Stoichiometry Aldehyde:Amine:STAB = 1:1.2:1.5Slight excess of amine drives imine formation; excess reducing agent ensures completion.
Temperature Room TemperatureGenerally sufficient; gentle heating may be applied if the reaction is sluggish.
pH Slightly acidic (self-regulated by STAB)Catalyzes imine formation without deactivating the amine nucleophile.[4]

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Aldehyde 1-Benzyl-3-piperidine- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + Ethylamine Amine Ethylamine Imine->Aldehyde - Ethylamine Iminium Iminium Ion Imine->Iminium + H⁺ H2O H₂O Imine->H2O Iminium->Imine - H⁺ Product (1-Benzyl-piperidin-3-ylmethyl)- ethyl-amine Iminium->Product + [H⁻] H_plus H⁺ ReducingAgent [H⁻] (from STAB)

Caption: The two-step process of reductive amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Reaction Yield check_imine Check Imine Formation (TLC/LC-MS) start->check_imine imine_ok Imine Formed check_imine->imine_ok Yes imine_no Imine NOT Formed check_imine->imine_no No check_reductant Check Reducing Agent (Activity, Stoichiometry) solution_reductant Solution: - Use fresh, anhydrous STAB - Increase stoichiometry (1.5-2.0 eq) check_reductant->solution_reductant check_conditions Review Reaction Conditions (Solvent, Temp, pH) solution_imine Solution: - Ensure anhydrous conditions - Add catalytic acid (e.g., AcOH) - Use slight excess of amine check_conditions->solution_imine imine_ok->check_reductant imine_no->check_conditions solution_conditions Solution: - Use anhydrous aprotic solvent (DCE/THF) - Gentle warming (if necessary)

Caption: A decision tree for troubleshooting low yield.

References

  • Benchchem. (n.d.). Troubleshooting low conversion rates in reductive amination.
  • Bähn, S., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews.
  • Wikipedia. (2023, December 2). Reductive amination. Retrieved from [Link]

  • Kim, H., et al. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • Zhang, Y., & Edgar, K. J. (2017, April 26).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Synple Chem. (n.d.).
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.
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  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Li, X., et al. (2010, August 31). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation.
  • Kadyrov, R., & Riermeier, T. H. (n.d.).
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  • Reddit. (2025, June 19). Reductive animations with Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • Chemical Journal of Kazakhstan. (2024, September 30).
  • WIPO Patentscope. (2015, June 18). WO/2015/087201 AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Jakubowska, A., et al. (n.d.). SYNTHESIS OF NOVEL N-BENZYL SUBSTITUTED PIPERIDINE AMIDES OF 1H-INDOLE-5-CARBOXYLIC ACID AS POTENTIAL INHIBITORS OF CHOLINESTERASES.
  • Martinez-Pascual, S., et al. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • UNIPI. (2023, November 2).
  • ResearchGate. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. Retrieved from [Link]

  • Manukyan, T. O., et al. (2008, March 28). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. University of Michigan.
  • Sarkandi, A. A., et al. (n.d.). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer. Asian Journal of Chemistry.
  • Guidechem. (2024, August 29). N-benzyl-4-piperidone: synthesis and uses.
  • Thompson, A. M., et al. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry.
  • Manukyan, T. O., et al. (2008). Synthesis of functionalized benzyl amines by the reductive. Arkivoc.
  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • University of Canterbury. (n.d.).
  • Reddit. (2026, January 26). Help with Reductive Amination. Retrieved from [Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (e)-1-benzyl-3-(1-iodoethylidene)piperidine. Retrieved from [Link]

  • ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. Retrieved from [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine?. Retrieved from [Link]

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Troubleshooting solubility issues of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical protocols to overcome these challenges effectively.

Understanding the Molecule: Why Solubility is a Challenge

This compound (Molecular Formula: C₁₅H₂₄N₂, Molecular Weight: 232.36 g/mol ) is a molecule with structural features that inherently limit its aqueous solubility.[1][2] Its backbone consists of a benzyl group and a piperidine ring, which are largely non-polar and hydrophobic. While the molecule contains two nitrogen atoms within its amine functional groups that can act as hydrogen bond acceptors, the large hydrocarbon structure dominates, leading to poor interaction with water.[3] Similar structures like (R)-1-benzylpiperidin-3-amine are noted to have limited water solubility.[4][5]

The key to solubilizing this compound lies in its basic nature. The two amine groups—a tertiary amine within the piperidine ring and a secondary amine in the ethyl-amine side chain—can accept protons (H⁺) to form positively charged ammonium ions.[6][7] These charged species are significantly more polar and thus more soluble in water.[6][8] Therefore, controlling the pH of the solution is the most critical first step in addressing solubility problems.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems you may encounter during your experiments.

Q1: I've added this compound to my aqueous buffer, and it won't dissolve. What's happening?

Answer: This is the most common issue and is expected given the molecule's chemical structure. The unprotonated, or "free base," form of the amine is neutral and hydrophobic, causing it to be poorly soluble in water.[3] At or above a neutral pH, the compound will likely exist predominantly in this insoluble form.

To achieve dissolution, you must protonate the amine groups by lowering the pH of your solution. For a basic compound like this, decreasing the pH below its pKa will shift the equilibrium towards the protonated, charged, and water-soluble form.[9] For every pH unit below the pKa, the solubility is expected to increase by a factor of ten.[9]

Q2: How do I determine the right pH for dissolving my compound?

The most effective method to find the ideal pH is to perform a pH-solubility profile. This experiment will allow you to empirically determine the pH at which your desired concentration is fully solubilized.

Experimental Protocol 1: pH-Solubility Profiling

This protocol will help you identify the pH at which your compound achieves complete solubility.

  • Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2.0 to pH 8.0, in 0.5 or 1.0 unit increments). Good buffer choices include citrate for lower pH ranges and phosphate for near-neutral ranges. Avoid buffers containing amines.

  • Sample Preparation: Dispense a fixed amount of your solid this compound into separate vials for each pH point to be tested. The amount should correspond to your target final concentration.

  • Solubilization Attempt: Add a fixed volume of each buffer to the corresponding vial.

  • Equilibration: Vortex each vial vigorously for 1-2 minutes. Then, allow the samples to equilibrate for at least 1-2 hours at your desired experimental temperature (e.g., room temperature). Sonication can be used to expedite dissolution.[10]

  • Observation: After equilibration, visually inspect each vial for undissolved material. A fully dissolved sample will be a clear solution with no visible particulates. Note the lowest pH at which your compound is fully dissolved. This is your operational pH for preparing stock solutions.

  • Best Practice: To ensure you are well below the pKa for complete protonation and solubility, it is advisable to work at a pH that is 1-2 units lower than the observed point of full dissolution.[11]

Q3: My compound dissolves at a low pH, but it crashes out of solution when I add it to my neutral pH cell culture media or assay buffer. How can I fix this?

Answer: This is a classic problem of "in vivo precipitation" or buffer incompatibility.[12] Your low-pH stock solution is highly concentrated with the soluble, protonated form of the compound. When you dilute this into a much larger volume of neutral or physiological pH buffer (e.g., pH 7.4), the pH of the local environment rapidly increases. This deprotonates the compound, converting it back to its insoluble free-base form, which then precipitates.

Here are three primary strategies to overcome this, which can be used in combination:

  • Work with Dilute Concentrations: The simplest approach is to make a less concentrated acidic stock solution. When this is diluted into your final assay volume, the final concentration of the compound may be below its intrinsic solubility limit at neutral pH, thus preventing precipitation.

  • Incorporate Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[13][14][15] They work by reducing the polarity of the aqueous environment.[10] Common co-solvents in biological research include DMSO, ethanol, and polyethylene glycols (PEGs).[14][16]

  • Utilize Surfactants: Surfactants are amphiphilic molecules that form micelles in aqueous solutions.[17][18] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, keeping them dispersed in the solution.[17][19][20] Common non-ionic surfactants used in formulations include Polysorbate 80 (Tween 80) and Cremophor EL.[20][21]

Q4: How do I choose and use a co-solvent? What is a good starting point?

Answer: The choice of co-solvent depends on the tolerance of your experimental system (e.g., cell line, enzyme) to organic solvents. DMSO is a powerful and widely used solvent, but it can be toxic to some cells, even at low concentrations.[14] Ethanol and propylene glycol are often better tolerated.

Experimental Protocol 2: Co-solvent Screening
  • Select Co-solvents: Choose a few biocompatible co-solvents to test, such as DMSO, Ethanol, Propylene Glycol, or PEG 400.[16][20]

  • Prepare Stock Solutions: Attempt to dissolve your compound at a high concentration (e.g., 10-50 mM) in 100% of each selected co-solvent.

  • Test in Final Buffer: Perform a serial dilution of your co-solvent stock solution into your final aqueous assay buffer (at the final pH, e.g., 7.4).

  • Observe for Precipitation: Visually inspect for any signs of precipitation (cloudiness, particulates) immediately upon dilution and after a relevant incubation period (e.g., 2 hours).

  • Determine Maximum Tolerated Co-solvent %: Identify the highest percentage of each co-solvent that keeps your compound in solution at the desired final concentration. For most cell-based assays, it is critical to keep the final concentration of solvents like DMSO below 0.5% or 1%.

Table 1: Recommended Starting Conditions for Co-solvent Use

Co-solventTypical Stock ConcentrationRecommended Max % in Final AssayNotes
DMSO10-100 mM< 0.5%Potent solvent; check cellular tolerance.[14]
Ethanol10-50 mM< 1%Generally well-tolerated; can be volatile.
PEG 40010-50 mM1-5%Low toxicity; can increase solution viscosity.[16]
Propylene Glycol10-50 mM1-5%Common vehicle for oral and injectable formulations.[16]
Q5: Is forming a salt of this compound a good strategy for improving its solubility?

Answer: Yes, absolutely. Salt formation is one of the most common and effective methods for increasing the solubility and dissolution rate of basic drugs.[22][23][24] By reacting the basic free-base form of your compound with an acid, you form a stable, solid salt (e.g., a hydrochloride or tartrate salt). This pre-protonated form will more readily dissolve in water to release the charged, soluble version of your molecule.[8][25]

This strategy is typically employed during the drug development process to create a stable and soluble active pharmaceutical ingredient (API).[23][24] For laboratory-scale experiments, if you only have the free base, direct solubilization via pH adjustment is often more practical. However, if you are experiencing persistent stability or solubility issues, synthesizing a salt form for future experiments is a robust solution. The lactate salt of one antimalarial drug was found to be 200 times more soluble than its hydrochloride salt, demonstrating the significant impact the choice of counter-ion can have.[24]

Visualizing the Solution: Workflows and Principles

A clear understanding of the underlying principles and a structured approach are key to success. The following diagrams illustrate the core concepts and a recommended troubleshooting workflow.

G cluster_0 pH and Amine Protonation Amine_High_pH High pH ( > pKa ) Unprotonated Amine (R-NH₂) Neutral, Hydrophobic POORLY SOLUBLE Amine_Low_pH Low pH ( < pKa ) Protonated Amine (R-NH₃⁺) Charged, Hydrophilic SOLUBLE Amine_High_pH->Amine_Low_pH Add Acid (H⁺) (Decrease pH) Amine_Low_pH->Amine_High_pH Add Base (OH⁻) (Increase pH)

Caption: Relationship between pH, amine protonation, and solubility.

G start Start: Compound fails to dissolve in aqueous buffer ph_adjust Q: Is the buffer pH acidic? (e.g., < 6.0) start->ph_adjust protocol1 Action: Perform pH-Solubility Profile (Protocol 1) ph_adjust->protocol1 No final_buffer Issue: Precipitates in final neutral buffer ph_adjust->final_buffer Yes dissolved Does it dissolve at low pH? protocol1->dissolved dissolved->final_buffer Yes success Success: Compound is soluble and stable in final assay dissolved->success No, for stock prep only cosolvent Strategy 1: Use Co-solvents (Protocol 2) final_buffer->cosolvent surfactant Strategy 2: Use Surfactants final_buffer->surfactant salt Strategy 3: Synthesize a Salt Form final_buffer->salt cosolvent->success surfactant->success salt->success

Caption: Troubleshooting workflow for solubility issues.

References
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google Cloud.
  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16). Imperial Oilfield Chemicals Pvt. Ltd.
  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed.
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (n.d.). Crystal Pharmatech.
  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdom Library.
  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. (n.d.). PubMed.
  • Surfactants, kind of detergent, in medicinal formulations. (n.d.). Institute of Pharmacy, Nirma University.
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). Australian Prescriber.
  • The Role of Surfactants in Compounded Preparation. (2022, January 5). THE PCCA BLOG.
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009, April 1). Taylor & Francis Online.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
  • Solubilizer Excipients. (n.d.). Protheragen.
  • 5.3 Amine Protonation. (n.d.). Open Oregon Educational Resources.
  • (R)-1-benzylpiperidin-3-amine. (n.d.). Industrial Chemicals.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). European Pharmaceutical Review.
  • Solubility and pH of amines. (n.d.). Royal Society of Chemistry.
  • When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise... (n.d.). Homework.Study.com.
  • This compound. (n.d.). Echemi.
  • Excipients for solubility dissolution and permeation enhancement. (n.d.). Slideshare.
  • N-benzyl-N-(piperidin-3-ylmethyl)ethanamine. (n.d.). PubChem.
  • Why are amino acids usually more soluble at pH extremes than they are at neutral pH? (2014, November 24). Quora.
  • 1-Benzylpiperidin-3-amine. (n.d.). PubChem.
  • Technical Support Center: Optimizing pH for EDC/NHS Reactions. (n.d.). Benchchem.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Advanced Research and Reviews.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • (R)-1-Benzylpiperidin-3-amine. (n.d.). ChemScene.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
  • Benzyl-ethyl-piperidin-4-ylmethyl-amine. (n.d.). PubChem.
  • (R)-3-Amino-1-benzylpiperidine. (2025, July 24). ChemicalBook.
  • 1-Benzyl-N-methylpiperidin-3-amine. (n.d.). PubChem.
  • 1-Benzylpiperidin-3-amine. (n.d.). Fluorochem.

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Technical Support Center: Optimizing Column Chromatography of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the column chromatography of this and structurally similar basic compounds. This document provides in-depth, field-proven insights to overcome common purification challenges, ensuring you achieve high purity and yield in your experiments.

Understanding the Challenge: Compound Properties

This compound possesses two basic nitrogen centers: a secondary amine within the piperidine ring and a tertiary amine in the ethyl-benzyl-amine moiety. This dual basicity is the primary factor complicating its purification by standard silica gel chromatography.

The acidic nature of silica gel, owing to surface silanol groups (Si-OH), leads to strong acid-base interactions with basic analytes.[1][2] This can result in significant peak tailing, poor separation, or even irreversible adsorption of the compound onto the stationary phase.[1][3]

To develop a robust purification strategy, we must first consider the compound's key physicochemical properties.

PropertyValue / DescriptionImplication for Chromatography
Molecular Formula C₁₅H₂₄N₂---
Molecular Weight 232.36 g/mol [4]Influences loading capacity and diffusion.
Basicity (pKa) Estimated pKa > 9.5. The pKa of the parent piperidine is ~11.12.[5][6] Alkyl substitution slightly modifies this.Highly basic. Strong interaction with acidic silica gel is expected, leading to peak tailing.
Polarity Moderately polar. The benzyl group adds non-polar character, while the two amine groups contribute significant polarity.Requires a moderately polar mobile phase for elution. A balance is needed to separate from both more polar and less polar impurities.
Solubility Generally soluble in organic solvents like dichloromethane (DCM), methanol (MeOH), and ethyl acetate (EtOAc). Limited solubility in non-polar solvents like hexanes.[7]Provides a range of options for mobile phase selection.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking badly on a standard silica TLC plate?

A: This is the most common issue. Streaking, or tailing, is a direct result of the strong interaction between the basic amine groups of your compound and the acidic silanol groups on the silica surface.[3][8] A portion of the analyte molecules is temporarily but strongly adsorbed, causing them to lag behind the main band, resulting in an asymmetric, tailing spot.

Q2: What is the best starting solvent system to try for my TLC analysis?

A: For moderately polar amines, a good starting point is a mixture of a non-polar and a polar solvent. However, to counteract the basicity, a modifier is essential.

  • Recommended Start: 5-10% Methanol in Dichloromethane (DCM) + 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).

  • Rationale: DCM is a good general-purpose solvent. Methanol is a strong polar solvent needed to elute the polar amine. Triethylamine is a volatile base that competitively binds to the acidic sites on the silica, effectively "masking" them from your analyte.[9][10] This allows the compound to travel up the plate with significantly reduced tailing.[10][11]

Q3: Can I use ethyl acetate/hexane instead?

A: Yes, but with caution. While ethyl acetate/hexane is a standard system, it is often less effective for highly basic amines. If you use this system, the addition of triethylamine is almost always necessary. A typical starting system would be 30-50% EtOAc in Hexane + 1% TEA. You may find that you need a more polar system, like DCM/MeOH, to achieve an appropriate Rf value (0.2-0.4).

Q4: Should I use silica gel or a different stationary phase?

A: Standard silica gel can be used effectively if it is deactivated or if the mobile phase is properly modified. However, for routine or difficult separations of basic compounds, alternative stationary phases can save considerable time and effort.

  • Basic Alumina: An excellent alternative for purifying amines.[12][13][14] Its surface is basic, which eliminates the strong acid-base interactions causing tailing.[1]

  • Amine-Functionalized Silica (NH₂-Silica): This is a modified silica where the surface is bonded with aminopropyl groups.[15] This creates a basic surface that repels basic compounds, leading to excellent peak shapes without needing a mobile phase modifier.[2][15]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during column chromatography and provides step-by-step solutions.

Problem 1: Severe Peak Tailing or Streaking
  • Primary Cause: Strong acid-base interaction between the amine analyte and acidic silanol groups on the silica surface.[2][3]

  • Solution Workflow:

    dot graph TD { graph [fontname="Arial", fontsize=10, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    }

    Caption: Troubleshooting workflow for peak tailing.

  • Detailed Protocol: Using a Triethylamine (TEA) Modifier

    • Solvent Preparation: Prepare your chosen eluent (e.g., 90:10 DCM:MeOH). Add triethylamine to constitute 0.5% to 2% of the total volume. A 1% concentration is a robust starting point.[16]

    • TLC Analysis: Run a TLC using this modified eluent. You should observe a significant improvement in spot shape. Adjust the solvent polarity (i.e., the DCM/MeOH ratio) to achieve an Rf value of approximately 0.25 for your target compound.

    • Column Packing: It is crucial to pack and run the column with the same modifier-containing eluent. Slurry pack the silica gel in your starting eluent (e.g., a less polar mixture like 95:5 DCM:MeOH + 1% TEA). Do not dry pack.

    • Loading: Dissolve your crude sample in a minimal amount of the mobile phase or DCM. For better resolution, consider dry loading by adsorbing your sample onto a small amount of silica gel before carefully adding it to the top of the column.

    • Elution: Run the column, collecting fractions and monitoring by TLC. You can run the column isocratically or by gradually increasing the polarity (gradient elution).

Problem 2: Compound is Stuck at the Baseline (Rf = 0)
  • Primary Cause: The mobile phase is not polar enough to overcome the strong adsorption of the highly polar amine to the silica gel.

  • Solution Workflow:

    dot graph TD { graph [fontname="Arial", fontsize=10, splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    }

    Caption: Workflow for non-eluting compounds.

  • Expert Insight: Sometimes, a combination of methanol and triethylamine is insufficient. A more potent basic modifier is a solution of ammonium hydroxide in methanol. You can prepare a stock solution of 5-10% concentrated NH₄OH in MeOH and use this as your "polar solvent" component in a mixture with DCM.[14] For example, an eluent could be 95:5 DCM:(10% NH₄OH in MeOH). This often proves highly effective for very "sticky" amines.

Problem 3: Poor Separation of Product and Impurities
  • Cause: The chosen solvent system does not provide sufficient selectivity, or the column is overloaded.

  • Solutions:

    • Optimize the Gradient: If running an isocratic column, switch to a shallow gradient. Start with a low polarity that keeps your product near the baseline and slowly increase the percentage of the polar solvent. This will help resolve compounds with close Rf values.

    • Change Solvent Selectivity: If a gradient of DCM/MeOH isn't working, try a different solvent system. Swapping one solvent for another of similar polarity but different chemical nature can alter the interactions and improve separation. For example, try substituting Dichloromethane with Ethyl Acetate or THF.

    • Reduce Column Loading: Overloading is a common cause of poor separation. As a rule of thumb, for a standard flash column, the mass of the crude material should be about 1-5% of the mass of the silica gel, depending on the difficulty of the separation.

    • Switch to an Alternative Stationary Phase: If optimizing the mobile phase on silica fails, basic alumina is the next logical step.[17] It offers a completely different selectivity profile for basic compounds and often resolves impurities that co-elute on silica.[1]

Advanced Protocol: Purification using Basic Alumina

When silica gel fails or requires excessively complex mobile phases, basic alumina is a powerful alternative that eliminates the need for amine modifiers.[1]

  • Stationary Phase Selection:

    • Use Brockmann Activity II or III neutral or, preferably, basic alumina. Activity I is highly active and may be too retentive.[17]

    • The standard mesh size for flash chromatography (e.g., 70-230 mesh) is appropriate.

  • Mobile Phase Selection:

    • You can often use less polar solvent systems compared to silica. Start with an Ethyl Acetate/Hexane system.

    • Important: Do not use chlorinated solvents like DCM with basic alumina, as they can slowly react. Acetone and ethyl acetate can also be problematic with highly activated alumina, but are generally acceptable for less active grades.[12]

    • Develop your method using alumina TLC plates to find a solvent system that gives your product an Rf of 0.2-0.4.

  • Step-by-Step Protocol:

    • Select an appropriate column size for your sample amount.

    • Pack the column with basic alumina using the slurry method with your starting, non-polar eluent (e.g., 10% EtOAc in Hexane).

    • Load your sample (either via liquid injection or dry loading).

    • Run the column using your optimized solvent system, collecting and analyzing fractions by TLC as usual.

    • You will notice the absence of peak tailing and will not have to remove triethylamine from your final product.

References

  • How Triethylamine works on a compound separation in a reversed phase column (C18)? ResearchGate. [Link]

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • RediSep basic alumina column Purification of high pKa compounds. Teledyne ISCO. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. [Link]

  • Column chromatography. Columbia University. [Link]

  • use of Triethylamine. Chromatography Forum. [Link]

  • Column Chromatography Notes. University of Rochester, Department of Chemistry. [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? ResearchGate. [Link]

  • Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Solvent Purification Systems for Research Teams. Inert. [Link]

  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]

  • Why Do Peaks Tail? LCGC North America. [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Bath. [Link]

  • Amino Silica Gel. Sorbent Technologies, Inc.. [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. [Link]

  • AMINE SOLVENT PURIFICATION TECHNOLOGY FROM VARIOUS REFINERY STREAMS. MemBrain. [Link]

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  • N-benzyl-N-(piperidin-3-ylmethyl)ethanamine. PubChem. [Link]

  • Purifying amines on silica. Org Prep Daily. [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Angewandte Chemie International Edition. [Link]

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  • Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. [Link]

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  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

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Technical Support Center: Overcoming the Hygroscopic Nature of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hygroscopic nature of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine and its various salt forms. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the physical and chemical stability of active pharmaceutical ingredients (APIs).[1][2] This can lead to issues such as clumping, degradation, and altered dissolution profiles, ultimately affecting the final drug product's efficacy and shelf life.[3] This guide offers in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound salt is gaining weight and becoming sticky. What is happening?

A: This is a classic sign of hygroscopicity. The salt is absorbing moisture from the surrounding atmosphere. Amine salts, in particular, can be prone to this behavior due to the presence of polar functional groups that readily interact with water molecules.[4] The absorbed water can act as a plasticizer, leading to the observed changes in physical state, such as stickiness or even deliquescence (dissolving in the absorbed water).

Q2: How can I definitively determine if my this compound salt is hygroscopic?

A: Several analytical techniques can quantify the hygroscopicity of your compound. The most common methods include:

  • Gravimetric Sorption Analysis (GSA) or Dynamic Vapor Sorption (DVS): This is the gold standard for hygroscopicity testing.[][6] It involves exposing a sample to controlled humidity levels and measuring the change in mass.[7][8] The resulting data can be used to classify the material's hygroscopicity according to pharmacopeial standards.[9]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of a sample and to study its desorption profile as a function of temperature.[]

  • Karl Fischer Titration: This is a classic method for precise water content determination.[]

Q3: What are the immediate steps I should take to protect my hygroscopic sample?

A: Proper storage and handling are crucial.

  • Storage: Store the compound in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). For long-term storage, consider a controlled humidity environment or storage in a glove box under an inert atmosphere.

  • Handling: When working with the compound, minimize its exposure to ambient air. Weighing and transferring the material in a low-humidity environment (e.g., a glove box or a room with a dehumidifier) is recommended.

Troubleshooting Guide: From Problem to Solution

Issue 1: Unexpected Physical Changes - Clumping, Caking, or Deliquescence

Underlying Cause: The inherent hygroscopic nature of the specific salt form of this compound is leading to excessive moisture uptake.[1] This can be influenced by factors such as particle size and crystal structure.

Solutions:

  • Salt Form Screening: This is one of the most effective strategies to mitigate hygroscopicity.[10][][12][13][14] Different counter-ions can significantly alter the crystal lattice energy and, consequently, the material's affinity for water. A systematic salt screening study can help identify a less hygroscopic, yet pharmaceutically acceptable, salt form.

  • Co-crystallization: Forming a co-crystal with a suitable co-former can modify the crystal structure and reduce the availability of sites for water molecules to bind.[4][15][[“]][17][18][19] This approach has proven effective in enhancing the stability of moisture-sensitive APIs.[3][19][20]

SaltScreeningWorkflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_analysis Analysis cluster_selection Selection API Prepare Stock Solution of this compound Free Base Mix Mix API and Counter-ion Solutions in 96-well Plate API->Mix Counterions Prepare Array of Counter-ion Solutions Counterions->Mix Evaporate Solvent Evaporation (Controlled Rate) Mix->Evaporate Visual Visual Inspection for Crystallinity Evaporate->Visual PXRD High-Throughput Powder X-ray Diffraction (PXRD) Visual->PXRD Hygro Hygroscopicity Screening (DVS or GSA) PXRD->Hygro Select Select Candidate Salts with Low Hygroscopicity Hygro->Select

Caption: High-Throughput Salt Screening Workflow.

Issue 2: Chemical Degradation or Instability Observed During Storage

Underlying Cause: The absorbed water can act as a solvent and a reactant, facilitating hydrolytic degradation or other chemical reactions.[21] This can lead to a loss of potency and the formation of impurities.

Solutions:

  • Formulation Strategies: Incorporating the hygroscopic salt into a suitable formulation can provide a physical barrier against moisture.[4][15][17]

    • Film Coating: Applying a moisture-barrier film coat to a solid dosage form can protect the API from the external environment.[4][15][[“]][17]

    • Encapsulation: Encapsulating the API within a hydrophobic matrix can prevent moisture ingress.[4][15][17]

    • Co-processing with Excipients: Blending the API with non-hygroscopic or moisture-scavenging excipients can help to protect it.[4][15][[“]][17]

  • Packaging: Utilizing high-barrier packaging, such as aluminum blisters or bottles with desiccants, is a critical final step to ensure long-term stability.[[“]]

FormulationStrategy Start Hygroscopic API Salt Decision1 Is the API highly sensitive to moisture? Start->Decision1 Strategy1 Film Coating or Encapsulation Decision1->Strategy1 Yes Strategy2 Co-processing with Excipients Decision1->Strategy2 No Final Optimized Formulation with Appropriate Packaging Strategy1->Final Decision2 Is the dose high or low? Strategy2->Decision2 Strategy3 Consider Wet Granulation with Hydrophobic Binder Decision2->Strategy3 High Strategy4 Direct Compression with Hydrophobic Excipients Decision2->Strategy4 Low Strategy3->Final Strategy4->Final

Caption: Decision tree for selecting a suitable formulation strategy.

Data Summary: Comparison of Potential Mitigation Strategies

StrategyPrincipleAdvantagesDisadvantages
Salt Selection Modifying the crystal lattice energy by changing the counter-ion.[]Can fundamentally solve the hygroscopicity issue at the API level.[12][22]May alter other properties like solubility and bioavailability.[19] Requires extensive screening.[13][14]
Co-crystallization Creating a new crystalline solid with a non-ionic co-former.[18]Can improve stability without forming a salt.[19] Offers another avenue when salt formation is not viable.Requires identification of a suitable co-former. May have regulatory complexities.
Formulation Creating a physical barrier or a protective microenvironment for the API.[4][15][17]Can be applied to an existing hygroscopic salt. Utilizes well-established manufacturing processes.May not completely prevent moisture uptake. Can increase the complexity and cost of the final product.
Packaging Using packaging materials that prevent moisture from reaching the drug product.[[“]]Provides a final layer of protection. Essential for all moisture-sensitive products.Does not address the inherent hygroscopicity of the API. Relies on the integrity of the package.

Conclusion

Overcoming the challenges posed by the hygroscopic nature of this compound salts requires a systematic and multi-faceted approach. By understanding the underlying scientific principles and employing the strategies outlined in this guide, from early-stage salt screening to final formulation and packaging, researchers can successfully develop stable and effective drug products.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

  • formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper | Bohrium. [Link]

  • Chemical and Hygroscopic Characterization of Surface Salts in the Qaidam Basin: Implications for Climate Impacts on Planet Earth and Mars. ACS Publications. [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Nanoscience and Nanotechnology Letters. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. [Link]

  • What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. [Link]

  • Hygroscopic Salts. Sussex Damp Experts. [Link]

  • Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. ResearchGate. [Link]

  • Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Publications. [Link]

  • Hygroscopicity Evaluation. Technology Networks. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. AMT. [Link]

  • (PDF) A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

  • hygroscopic salt particles: Topics by Science.gov. [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. IntechOpen. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. Contract Pharma. [Link]

  • How to salt screen using the Crystal 16. Technobis. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

  • Polymorph, Salt & Cocrystal Screening. Veranova. [Link]

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

  • (R)-1-benzylpiperidin-3-amine. Industrial Chemicals. [Link]

  • N-benzyl-N-(piperidin-3-ylmethyl)ethanamine. PubChem. [Link]

  • 1-Benzyl-N-methylpiperidin-3-amine. PubChem. [Link]

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Technical Support Center: Resolving NMR Peak Overlap in (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve NMR peak overlap, specifically focusing on the analysis of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental choices.

Understanding the Challenge: The Structure of this compound

The structure of this compound presents several challenges in ¹H NMR spectroscopy. The molecule contains multiple aliphatic protons in similar chemical environments, particularly within the piperidine ring and the ethyl and benzyl groups. This often leads to significant signal overlap, making definitive spectral assignment and structural confirmation difficult.

Key Structural Features Leading to Peak Overlap:

  • Piperidine Ring: The protons on the piperidine ring exist in a flexible chair conformation, leading to a complex pattern of axial and equatorial signals that are often broad and overlapping.

  • Ethyl Group: The methylene protons of the ethyl group are adjacent to a chiral center, potentially making them diastereotopic and resulting in complex splitting patterns.

  • Benzyl Group: While the aromatic protons are typically distinct, the benzylic methylene protons can overlap with other signals in the aliphatic region.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows a crowded, uninterpretable region between 1.5 and 3.5 ppm. What is the first step I should take?

Your initial step should be to confirm the purity of your sample and the proper setup of the NMR spectrometer. Broad peaks due to poor shimming can exacerbate overlap issues. After ensuring instrumental parameters are optimized, re-acquiring the spectrum with a higher number of scans can improve the signal-to-noise ratio, potentially revealing underlying multiplicities in what appears to be a broad singlet.

Q2: I've confirmed my sample is pure and the instrument is well-shimmed, but the overlap persists. What experimental variables can I easily modify?

Two of the most straightforward experimental parameters to adjust are the solvent and the temperature .

  • Solvent Effects: The chemical shift of protons is sensitive to the surrounding solvent environment.[1][2] Changing from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆ or benzene-d₆ can induce differential chemical shifts, potentially resolving overlapping signals.[1] Aromatic solvents, in particular, can cause significant changes in the chemical shifts of nearby protons due to anisotropic effects.

  • Temperature Variation: Altering the temperature can affect the rate of conformational exchange and intermolecular interactions, such as hydrogen bonding.[3][4] For a flexible molecule like this compound, changing the temperature can shift the equilibrium between different conformers, leading to changes in the averaged chemical shifts and potentially resolving overlap.[4][5]

Troubleshooting Guide: Step-by-Step Protocols for Peak Resolution

If simple adjustments to solvent and temperature are insufficient, more advanced techniques are required. This section provides detailed protocols for a systematic approach to resolving peak overlap.

Workflow for Resolving NMR Peak Overlap

G cluster_0 Initial Analysis cluster_1 Basic Adjustments cluster_2 Advanced Techniques cluster_3 Resolution A Overlapping Spectrum B Check Purity & Shimming A->B C Change Solvent B->C D Vary Temperature B->D E Use Lanthanide Shift Reagents C->E F 2D NMR (COSY, HSQC) D->F G Resolved Spectrum E->G F->G

Caption: A workflow for systematically resolving NMR peak overlap.

Method 1: Utilizing Lanthanide Shift Reagents (LSRs)

Principle: LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the amine nitrogens in this compound.[6][7] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[8][9] This can effectively "spread out" a crowded region of the spectrum. Europium-based reagents typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[8][9]

Experimental Protocol:

  • Prepare a stock solution of your compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum of your compound.

  • Prepare a stock solution of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

  • Add a small aliquot of the LSR stock solution to your NMR tube (e.g., 0.1 molar equivalents).

  • Acquire another ¹H NMR spectrum and observe the changes in chemical shifts.

  • Repeat steps 4 and 5 , incrementally adding the LSR and monitoring the spectral changes until optimal peak separation is achieved. Be mindful that excessive LSR can lead to significant line broadening.[7]

Parameter Description Expected Outcome
LSR Type Europium (e.g., Eu(fod)₃) or Praseodymium (e.g., Pr(fod)₃)Eu complexes cause downfield shifts; Pr complexes cause upfield shifts.[8][9]
Concentration Incremental addition of molar equivalentsProportional shift in proton resonances, with larger shifts for protons closer to the binding site.
Limitations Line broadening, requires a Lewis basic site.At high concentrations, resolution may decrease due to peak broadening.[7]
Method 2: Two-Dimensional (2D) NMR Spectroscopy

Principle: 2D NMR techniques disperse spectral information into two frequency dimensions, providing a powerful way to resolve overlap.[10][11] For resolving ¹H-¹H coupling networks, COSY (Correlation Spectroscopy) is invaluable. To resolve overlapping proton signals attached to different carbons, HSQC (Heteronuclear Single Quantum Coherence) is the experiment of choice.[10]

A. Homonuclear Correlation Spectroscopy (COSY)

Purpose: To identify protons that are coupled to each other (typically through 2-4 bonds).[12] Cross-peaks in a COSY spectrum indicate which protons are J-coupled.[13]

Experimental Protocol (Simplified):

  • Set up a standard ¹H NMR experiment on your sample.

  • Select a COSY pulse sequence from the spectrometer's library (e.g., cosygpqf).

  • Set the spectral width to encompass all proton signals.

  • Set the number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512).

  • Set the number of scans per increment to achieve a good signal-to-noise ratio.

  • Process the 2D data using a sine-bell or squared sine-bell window function in both dimensions.

Interpreting the COSY Spectrum:

  • Diagonal Peaks: Correspond to the 1D ¹H NMR spectrum.

  • Cross-Peaks (Off-Diagonal): Indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are J-coupled.

G H1 H1 H2 H2 H1->H2 J-coupling H3 H3 H2->H3 J-coupling

Caption: A COSY experiment reveals through-bond J-coupling between protons.

B. Heteronuclear Single Quantum Coherence (HSQC)

Purpose: To correlate protons directly attached to a heteronucleus, typically ¹³C.[10] Each peak in an HSQC spectrum represents a C-H bond. This is extremely useful for resolving overlapping proton signals that are attached to different carbon atoms.

Experimental Protocol (Simplified):

  • Tune the probe for both ¹H and ¹³C.

  • Select an HSQC pulse sequence from the spectrometer's library (e.g., hsqcedetgpsisp2.2).

  • Set the ¹H spectral width in the direct dimension (F2).

  • Set the ¹³C spectral width in the indirect dimension (F1) to cover the expected range of carbon chemical shifts.

  • Set the number of increments in F1 for adequate carbon resolution.

  • Set the number of scans per increment.

  • Process the 2D data using appropriate window functions.

Interpreting the HSQC Spectrum:

  • Each peak has coordinates corresponding to the chemical shift of a proton (F2 axis) and the chemical shift of the carbon it is attached to (F1 axis).

  • Protons that overlap in the 1D spectrum but are attached to different carbons will appear as separate peaks in the HSQC spectrum.

2D NMR Technique Information Provided Application for this compound
COSY ¹H-¹H J-coupling correlationsTracing the connectivity of protons within the piperidine ring and the ethyl and benzyl fragments.
HSQC ¹H-¹³C one-bond correlationsResolving overlapping methylene and methine proton signals by dispersing them based on the chemical shift of their attached carbons.

By systematically applying these troubleshooting strategies, from simple experimental adjustments to more advanced 2D NMR techniques, you can effectively resolve the peak overlap in the NMR spectra of this compound and achieve unambiguous structural elucidation.

References

  • Saini, M. Lanthanide shift reagents in nmr. [Link]

  • Chemistry LibreTexts. 23.1: NMR Shift Reagents. [Link]

  • Scribd. Lanthanide Shift Reagents in NMR | PDF. [Link]

  • Sievers, R. E. (Ed.). (2012). Nuclear magnetic resonance shift reagents. Elsevier.
  • Wishart, D. S. (2011). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance, 209(2), 193-201. [Link]

  • Pierattelli, R., & Felli, I. C. (2013). Improving the chemical shift dispersion of multidimensional NMR spectra of intrinsically disordered proteins. Journal of biomolecular NMR, 55(3), 231-237. [Link]

  • Petrakis, L., & Sederholm, C. H. (1961). TEMPERATURE-DEPENDENT CHEMICAL SHIFTS IN THE NMR SPECTRA OF GASES. THE JOURNAL OF CHEMICAL PHYSICS, 35(4), 1174-1178. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

  • University of Calgary. Ch 13 - Coupling. [Link]

  • University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. [Link]

  • Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. [Link]

  • Wikipedia. J-coupling. [Link]

  • Weizmann Institute of Science. Types of 2D NMR. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

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Validation & Comparative

Validating purity of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, High-Performance Liquid Chromatography (HPLC) is often mistakenly viewed as the sole arbiter of purity. However, for basic amine scaffolds like (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine , HPLC provides an incomplete picture. It detects UV-active organic impurities but remains blind to inorganic salts, moisture, and counter-ion stoichiometry.

This guide details the validation of this specific piperidine derivative using Elemental Analysis (CHNS) as a critical orthogonal method. We compare its efficacy against HPLC and qNMR, demonstrating why EA is the "Gold Standard" for confirming salt stoichiometry (e.g., Dihydrochloride vs. Free Base) and bulk material integrity.

The Challenge: Why HPLC is Not Enough

This compound (Formula:


) contains two basic nitrogen centers: the piperidine ring nitrogen and the secondary ethyl-amine chain.
  • The Problem: In its free base form, this molecule is typically an oil prone to oxidation. For stability, it is converted into a solid salt (e.g.,

    
     or fumarate).
    
  • The Blind Spot: HPLC can tell you if the organic skeleton is 99% pure. It cannot tell you if your sample is 10% water by weight, or if you have successfully formed the Dihydrochloride (

    
    ) versus the Monohydrochloride (
    
    
    
    ) salt.

Elemental Analysis (EA) fills this gap by measuring the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. It is the only method that validates the bulk composition including "invisible" components like counter-ions and water.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the three primary validation methods for this amine.

FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (Quantitative NMR)
Primary Target Bulk Composition (C, H, N %)Organic Impurities (Area %)Structure & Solvents (Molar %)
Blind Spots Specific impurity IDInorganics, Water, SaltsTrace inorganics, Aggregates
Salt Validation Excellent (Confirms Ratio)Poor (Dissociates in mobile phase)Good (If counter-ion has protons)
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Precision

Absolute

Relative

Relative
Visualizing the Validation Workflow

The diagram below illustrates how these methods triangulate true purity.

PurityTriangulation Sample Crude this compound HPLC Step 1: HPLC (Removes Organic Impurities) Sample->HPLC Purify SaltForm Step 2: Salt Formation (e.g., + 2HCl in Et2O) HPLC->SaltForm >98% a/a EA Step 3: Elemental Analysis (Validates Salt Stoichiometry) SaltForm->EA Dry Powder qNMR Step 4: qNMR (Checks Trapped Solvent) SaltForm->qNMR Orthogonal Check EA->SaltForm Fail: Recrystallize Release Release Material EA->Release Pass (+/- 0.4%) qNMR->Release No Solvent

Figure 1: The "Purity Triangulation" workflow ensuring organic purity (HPLC), bulk stoichiometry (EA), and solvent freedom (qNMR).

Experimental Protocol: Validating the Dihydrochloride Salt

Objective: Validate that the synthesized solid is the Dihydrochloride salt (


) and not the Monohydrochloride or wet free base.
Step 1: Sample Preparation (Critical)

Amine salts are often hygroscopic (water-absorbing).

  • Drying: Dry the sample in a vacuum oven at

    
     over 
    
    
    
    for at least 12 hours.
  • Weighing: Weigh 2.0–3.0 mg of the sample into a tin capsule using a microbalance with

    
     readability.
    
    • Note: If the sample is air-sensitive, seal the capsule under Nitrogen.[1]

Step 2: Combustion Analysis
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Conditions: Combustion at

    
     with Oxygen boost.
    
  • Standard: Acetanilide (Calibration check).

Step 3: Theoretical Calculation

To validate, you must calculate the theoretical percentages for the target structure:

  • Formula:

    
     (Base 
    
    
    
    + 2HCl)
  • Molecular Weight:

    
    
    
ElementCountAtomic MassTotal MassTheoretical %
Carbon 1512.011180.16559.01%
Hydrogen 261.00826.2088.58%
Nitrogen 214.00728.0149.18%
Data Presentation & Interpretation

The industry standard for purity acceptance is a deviation of


 absolute  from the theoretical value [1].[2][3]
Scenario A: The "Golden" Result (Pass)

This result confirms the material is pure, dry, and in the correct


 stoichiometry.
ElementTheoreticalFound (Run 1)Found (Run 2)DeviationStatus
C 59.01%58.95%59.05%

PASS
H 8.58%8.61%8.59%

PASS
N 9.18%9.15%9.19%

PASS
Scenario B: The "Hygroscopic" Failure (Fail)

Common with amine salts. The Carbon is low, but Hydrogen is high (due to


).
ElementTheoreticalFoundDeviationDiagnosis
C 59.01%57.20%

Low Carbon
H 8.58%8.95%

High Hydrogen
N 9.18%8.85%

Low Nitrogen
  • Causality: The sample has absorbed water. The presence of non-combustible mass (Oxygen in water) dilutes the C and N percentages, while the extra H from water inflates the Hydrogen value.

  • Fix: Re-dry sample at higher vacuum or perform Karl Fischer titration to quantify water, then recalculate theoretical values including

    
    .
    
Scenario C: The "Stoichiometry" Failure (Fail)

The sample is likely the Monohydrochloride (


) instead of 

.
ElementTheoretical (2HCl)Theoretical (1HCl)FoundConclusion
C 59.01%67.01%66.85%Matches 1HCl
N 9.18%10.42%10.38%Matches 1HCl
  • Causality: Insufficient acid was used during salt formation, or the pH was not low enough to protonate the less basic nitrogen.

Troubleshooting Logic: The Self-Validating System

Use this logic flow to interpret EA failures.

EATroubleshooting Start EA Result Deviation > 0.4% CheckC Is %C Low? Start->CheckC CheckH Is %H High? CheckC->CheckH Yes Solvent Diagnosis: Trapped Solvent Action: Check qNMR CheckC->Solvent No (%C is High) Water Diagnosis: Water Contamination Action: Karl Fischer / Re-dry CheckH->Water Yes Inorganic Diagnosis: Inorganic Impurity (Silica, Salts) Action: Residue on Ignition CheckH->Inorganic No (H is also low)

Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.

References
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • PubChem. "this compound Compound Summary." National Library of Medicine. [Link]

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Comparative Bioassay Benchmarking: (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Sigma-1 Receptor ( R) Modulators

Executive Summary

(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine (CAS: 1353952-85-8) represents a classic N-benzyl-piperidine pharmacophore, a privileged structure in medicinal chemistry known for high affinity toward the Sigma-1 Receptor (


R) .

While structurally distinct from morphinans, this scaffold shares critical binding features with high-affinity ligands like RC-33 and Donepezil (which possesses


R affinity independent of its AChE activity). This guide provides a rigorous benchmarking framework to validate the potency of this compound against industry-standard agonists and antagonists.

Key Benchmarking Directive: To establish this compound's utility, it must be benchmarked not just for affinity (


), but for functional selectivity  (

vs

) and chaperone activity (agonist vs. antagonist profile).

Pharmacological Profile & Benchmarking Landscape

The Pharmacophore

The molecule consists of a piperidine ring with a hydrophobic N-benzyl tail and a polar ethyl-amine side chain.[1]

  • N-Benzyl Moiety: Drives hydrophobic interaction with the

    
    R binding pocket (specifically Tyr103, Leu105, Phe107).
    
  • Basic Nitrogen: Forms a critical salt bridge with Asp126.

Comparative Standards Matrix

Use the following "Gold Standard" reagents to normalize your experimental data. Your compound must be run side-by-side with these controls to account for inter-assay variability.

CompoundRoleStandard

(

)
Standard

(

)
Selectivity Ratio (

)
Usage in Benchmark
This compound Test Article Target: < 10 nM Target: > 200 nM Target: > 20 Primary Candidate
(+)-Pentazocine Reference Ligand~ 3.0 nM> 1,000 nM> 300Displacement Standard
Haloperidol Antagonist~ 1.0 nM~ 50 nM~ 50Non-Selective High Affinity Control
PRE-084 Selective Agonist~ 2.2 nM> 10,000 nM> 4,000Functional Agonist Control
NE-100 Selective Antagonist~ 1.5 nM> 500 nM> 300Functional Antagonist Control

Analytic Note: If your compound shows


, it is considered a weak binder. If 

, it qualifies as a high-affinity lead.

Experimental Protocols

Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the test article.

Methodology:

  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
    -Pentazocine (Specific Activity: >30 Ci/mmol).
    
  • Non-Specific Binding (NSB): Defined using 10

    
    M Haloperidol .
    
    • Critical Step: Do not use unlabeled Pentazocine for NSB definition if benchmarking novel piperidines; Haloperidol captures the full spectrum of "sigma-like" sites.

  • Incubation: 120 minutes at 37°C (Piperidines often have slow association kinetics).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding of the lipophilic benzyl group.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is the affinity of Pentazocine.
Protocol B: Functional Chaperone Assay (Potency)

Objective: Determine if the compound acts as an Agonist (chaperone activator) or Antagonist.


R agonists promote dissociation of 

R from BiP (GRP78) under ER stress.

Methodology (Co-Immunoprecipitation):

  • Cell Line: CHO cells transfected with FLAG-tagged

    
    R.
    
  • Stress Induction: Treat cells with Thapsigargin (1

    
    M) to induce ER stress.
    
  • Treatment: Administer Test Article (0.1 - 10

    
    M) vs. PRE-084 (Positive Control).
    
  • Readout: Immunoprecipitate FLAG-

    
    R and Western Blot for BiP (GRP78).
    
    • Agonist Result: Decreased

      
      R-BiP association (Dissociation).
      
    • Antagonist Result: Sustained or increased

      
      R-BiP association.
      

Mechanism of Action Visualization

The following diagram illustrates the specific signaling pathway where this compound is hypothesized to intervene, benchmarking it against the reference agonist PRE-084.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (MAM) Sig1_Inactive Sigma-1R (Inactive) Bound to BiP Sig1_Active Sigma-1R (Active) Chaperone Sig1_Inactive->Sig1_Active Dissociation from BiP (Agonism) IP3R IP3R Calcium Channel Sig1_Active->IP3R Stabilization Calcium Ca2+ Flux (Mito-ER) IP3R->Calcium Modulates Ligand Test Article: (1-Benzyl-piperidin...) Ligand->Sig1_Inactive Binding (Ki?) PRE084 Ref: PRE-084 PRE084->Sig1_Inactive Agonist Control Mito Mitochondrial Bioenergetics Calcium->Mito ATP Production Survival Cell Survival (Neuroprotection) Mito->Survival Prevents Apoptosis

Figure 1: Putative Mechanism of Action. The test article competes for the Sigma-1R ligand binding pocket. If it acts as an agonist, it triggers the dissociation of Sigma-1R from BiP, stabilizing IP3R and enhancing mitochondrial calcium signaling.

Benchmarking Workflow Logic

To ensure scientific integrity, follow this decision tree to classify the compound.

Benchmarking_Workflow Start Start: Test Article (1-Benzyl-piperidin...) Binding Radioligand Binding ([3H]-Pentazocine) Start->Binding Ki_Check Check Ki Value Binding->Ki_Check Discard Low Affinity (Ki > 100nM) Ki_Check->Discard > 100nM Proceed High Affinity (Ki < 50nM) Ki_Check->Proceed < 50nM Selectivity Selectivity Screen (Sigma-2 / NMDA) Proceed->Selectivity Func_Assay Functional Assay (BiP Dissociation) Selectivity->Func_Assay If Selective Class_Agonist Class: AGONIST (Neuroprotective) Func_Assay->Class_Agonist Decreased BiP Binding Class_Antag Class: ANTAGONIST (Neuropathic Pain) Func_Assay->Class_Antag No Effect / Increased

Figure 2: Validation Workflow. A self-validating logic flow to categorize the test article based on affinity thresholds and functional readout.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596–610.

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new N-substituted piperidines. Journal of Medicinal Chemistry. (Validating the N-benzyl-piperidine scaffold).

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [sigmaRs]: biology in normal and diseased states. Journal of Receptor and Signal Transduction, 36(4), 327–388.

Sources

A Comparative Guide to the Chiral Separation and Validation of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical identity of a pharmaceutical compound is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The piperidine scaffold, a ubiquitous feature in many active pharmaceutical ingredients (APIs), often introduces chirality. The target of our investigation, (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine, possesses a stereocenter that gives rise to two enantiomers. These non-superimposable mirror images can interact differently with the chiral environment of the human body, such as enzymes and receptors.[1][2] Consequently, regulatory bodies worldwide mandate a rigorous separation and quantification of enantiomers to ensure the safety and efficacy of chiral drugs.[1]

This guide provides an in-depth, objective comparison of modern analytical techniques for the chiral separation of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed, field-proven protocols, and delineate a comprehensive validation strategy grounded in ICH guidelines. Our objective is to equip you with the scientific rationale and practical knowledge to select, develop, and validate the most appropriate analytical strategy for your research and quality control needs.

cluster_validation start Racemic Mixture of This compound method_selection PART 1: Method Selection & Development start->method_selection hplc HPLC (Workhorse Method) method_selection->hplc Primary Choice sfc SFC (High-Throughput / Green) method_selection->sfc Alternative ce CE (Orthogonal / Low-Volume) method_selection->ce Alternative nmr NMR (Non-Separative Quantification) method_selection->nmr Complementary validation PART 2: Method Validation (ICH Q2) hplc->validation Selected Method sfc->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD / LOQ validation->lod_loq robustness Robustness validation->robustness end Validated Chiral Method for Routine Analysis & QC specificity->end robustness->end val_params ICH Q2(R1) Validation Parameters Specificity Linearity & Range Accuracy Precision LOQ / LOD Robustness purpose Purpose Demonstrate separation from impurities and between enantiomers Establish a direct relationship between signal and concentration Measure agreement between measured and true values Assess method variability (repeatability & intermediate) Determine the lowest concentration that can be reliably detected/quantified Evaluate the effect of small, deliberate method variations acceptance acceptance

Sources

Safety Operating Guide

(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-validated protocol for the safe disposal of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine . It is designed for researchers and laboratory managers requiring immediate, actionable safety logistics.

Executive Summary: Immediate Action Plan

  • Hazard Class: Corrosive (Base), Irritant, Potential Aquatic Toxin.[1]

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Strict Prohibition: NEVER dispose of this compound down the drain. It poses significant risks to aquatic life and can damage plumbing seals due to its organic base nature.[1]

  • Segregation: Keep strictly separate from acids (risk of violent exothermic reaction) and oxidizers (fire risk).[1][2]

Chemical Profile & Hazard Identification

Before handling waste, you must understand the specific chemical behavior of this piperidine derivative. It acts as a secondary/tertiary amine building block, implying specific reactivity profiles.

Parameter Data / Specification
Chemical Name This compound
CAS Number 1353952-85-8 (alt: 1027157-31-8)
Molecular Formula C₁₅H₂₄N₂
Functional Groups Benzyl (lipophilic), Piperidine (cyclic amine), Ethyl-amine (basic side chain)
Physical State Viscous liquid or low-melting solid (typically pale yellow).[1]
GHS Hazards H314: Causes severe skin burns/eye damage.H302: Harmful if swallowed.H412: Harmful to aquatic life with long-lasting effects.[1][3]
RCRA Waste Code D002 (Corrosive) if pH ≥ 12.5; otherwise treat as unlisted hazardous organic waste.[1]

Pre-Disposal Treatment & Segregation Logic

The "Why" behind the protocol: Preventing reaction byproducts and ensuring containment integrity.[1][4]

Segregation Strategy

As a Senior Scientist, I emphasize that segregation is the first line of defense .

  • Isolate from Acids: Mixing this amine with strong acids (HCl, H₂SO₄) will generate immediate heat (exothermic neutralization) and potentially aerosolize the toxic compound.[1]

  • Isolate from Oxidizers: Amines can form explosive N-oxides or ignite when mixed with strong oxidizers (e.g., Peroxides, Nitric Acid).[1]

  • Solvent Compatibility: It is safe to combine with non-halogenated organic solvents (Methanol, Ethanol, DMSO) in a "Basic Organic Waste" stream.[1]

Decision Tree: Waste Stream Classification

Use the following logic to determine the correct waste container.

WasteSegregation Start Start: Identify Waste Composition IsPure Is the Amine Pure? Start->IsPure SolidLiq Physical State? IsPure->SolidLiq Yes IsMixed Mixed with what? IsPure->IsMixed No (Solution) BinA Stream A: Solid Hazardous Waste (Double Bagged) SolidLiq->BinA Solid/Sludge BinB Stream B: Basic Organic Waste (Liquid - No Halogens) SolidLiq->BinB Liquid IsMixed->BinB Non-Halogenated Solvents (MeOH, EtOH, Acetone) BinC Stream C: Halogenated Waste (If mixed with DCM/Chloroform) IsMixed->BinC Halogenated Solvents (DCM, CHCl3) BinD Stream D: Aqueous Basic Waste (pH > 9) IsMixed->BinD Water/Buffer

Figure 1: Logic flow for segregating amine waste to prevent incompatible mixtures.

Step-by-Step Disposal Protocol

Phase 1: Collection & Packaging

Objective: Containment in a vessel that resists alkaline corrosion.[1]

  • Select Container: Use HDPE (High-Density Polyethylene) or Glass containers.[1] Avoid metal cans (aluminum/tin), which can corrode upon prolonged contact with amines.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Constituents: Write full chemical name: "this compound".

    • Hazard Checkboxes: Check "Corrosive" and "Toxic".[1]

Phase 2: Operational Handling

Objective: Minimize exposure during transfer.

  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Work inside a fume hood.

  • Transfer: Use a funnel to prevent drips on the container threads. If the compound is a viscous liquid, do not rinse the original bottle with water; rinse with a compatible solvent (e.g., ethanol) and add the rinse to the Organic Waste container.[1]

  • Cap Tightening: Ensure the cap is vented if there is any risk of ongoing reaction, though for pure storage, a tight seal is required to prevent vapor release.[4]

Phase 3: Final Disposal (EHS/Contractor)

Objective: Permanent destruction.[1]

  • Method: The standard industry method for this class of compound is Incineration with Energy Recovery . The high nitrogen content requires incineration facilities equipped with scrubbers to manage NOx emissions.[1]

  • Hand-off: Schedule a pickup with your institution's EHS (Environmental Health & Safety) or a licensed waste contractor (e.g., Veolia, Clean Harbors).[1]

Emergency Spill Response

In the event of a spill, speed and containment are critical to prevent laboratory contamination.

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (If >100mL or outside hood) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Alert->PPE Contain 3. Containment Use Absorbent Pads/Snake PPE->Contain Absorb 4. Absorption Use Vermiculite or Sand (DO NOT use paper towels) Contain->Absorb Collect 5. Collection Scoop into sealable bag/jar Absorb->Collect Clean 6. Decontamination Wipe surface with weak acid (Citric) then water Collect->Clean

Figure 2: Operational workflow for managing a laboratory spill of organic amines.

Critical Note on Absorbents:

  • Do NOT use: Sawdust or paper towels. Amines are organic bases; if they dry on combustible material, they can lower the ignition temperature, creating a fire hazard.

  • Use: Vermiculite, diatomaceous earth, or specific "Organic Base" spill kits.

References

  • PubChem. (2025).[1] Compound Summary: 1-Benzylpiperidin-3-amine (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.